Ethyl coumarate
Description
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has been reported in Apis with data available.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of ethyl coumarate?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Coumarate
This compound, also known as ethyl p-coumarate, is a naturally occurring cinnamate ester found in various plants, such as in hemp (Cannabis sativa L.) roots and camellia pollen[1][2]. It is a derivative of p-coumaric acid and has garnered interest in the scientific community for its biological activities, including antioxidant, anti-inflammatory, antifungal, and antimicrobial properties[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance.
Chemical and Physical Properties
This compound is an aromatic compound with the IUPAC name ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[4]. Its structure consists of a phenyl group substituted with a hydroxyl group, attached to an ethyl acrylate moiety. The molecule exists predominantly in the trans (E) configuration, which is the more thermodynamically stable isomer[5].
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [4][6] |
| Molecular Weight | 192.21 g/mol | [4][6] |
| CAS Number | 7362-39-2 | [4][7] |
| Appearance | Colorless to pale yellow liquid or low-melting solid/powder | [5][7] |
| Melting Point | 25-35 °C (estimated) | [5] |
| Boiling Point | 280-290 °C (estimated) | [5] |
| Density | 1.05-1.10 g/mL at 20°C (estimated) | [5] |
| pKa (Strongest Acidic) | 9.4 (predicted) | [8] |
| logP | 2.57 - 3.07 (predicted) | [8] |
| Water Solubility | Slightly soluble; 1.08 g/L (predicted) | [8] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol | [5][7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Source |
| ¹H NMR | (700 MHz, CDCl₃) δH: 7.42 (d, J=8.4 Hz), other peaks corresponding to the aromatic, vinylic, and ethyl protons. | [2] |
| ¹³C NMR | (175 MHz, CDCl₃) δC: 130.0 (d), 127.0 (s), and other signals confirming the carbon skeleton. | [2] |
| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 102, 120, 147. | [4] |
| UV-Vis Spectroscopy | Absorption maxima recorded in methanol. | [9] |
| Infrared (IR) Spectroscopy | Spectra available, indicating characteristic functional group vibrations. | [10] |
| Raman Spectroscopy | Spectral data available. | [4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Ethyl p-coumarate is commonly synthesized by the Fischer esterification of p-coumaric acid with ethanol in the presence of an acid catalyst[1].
Reactants and Materials:
-
p-Coumaric acid (1.0 equivalent)[1]
-
Absolute ethanol (excess, serves as solvent and reactant)[1][11]
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (catalytic amount)[1][12]
-
5% aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Hexane
-
Ethyl acetate (EA)
Procedure:
-
Dissolution: Dissolve p-coumaric acid (e.g., 100 mg, 0.61 mmol) in absolute ethanol (10 mL) in a round-bottom flask[1].
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution while stirring[1].
-
Reaction: Attach a reflux condenser and heat the mixture at 70°C under reflux for approximately 5 hours[1]. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (6:1 v/v) mobile phase[1].
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to pH 7.0 by adding a 5% aqueous NaHCO₃ solution[1].
-
Solvent Removal: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator[1].
Purification
The crude product obtained from synthesis requires purification to isolate pure this compound.
Method: Silica Gel Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system (e.g., ethyl acetate/hexane, 1:99)[7].
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield ethyl p-coumarate as a crystalline powder[9].
Analysis and Quantification
Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) HPLC-DAD is used for the identification and quantification of ethyl p-coumarate in extracts[1][2].
-
Sample Preparation: Prepare standard solutions of ethyl p-coumarate and dissolve the sample extract in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions: Use a C18 column and a gradient elution with a mobile phase consisting of solvents like water (with formic acid) and acetonitrile.
-
Detection: Monitor the elution at a specific wavelength (e.g., 310 nm)[9].
-
Quantification: Compare the retention time and UV absorption spectrum of the peak in the sample chromatogram with that of the standard to identify and quantify ethyl p-coumarate[1][9].
Chemical Reactivity and Biological Activity
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution at the aromatic ring or ester group[12]. The ester group can also be subjected to amidation[13].
Its biological activities are a subject of significant research:
-
Antifungal and Antimicrobial Activity: It has shown the ability to disrupt the plasma membrane of fungal cells and inhibit the growth of both Gram-positive and Gram-negative bacteria[12].
-
Antioxidant Activity: this compound acts as a free radical scavenger, helping to protect cells from oxidative stress[12].
-
Tyrosinase Inhibition: It is a non-competitive, reversible inhibitor of tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for use in cosmetics and fruit preservation products[14]. The inhibition constant (Ki) has been reported as 1.83 μg/mL[14].
Visualizations
Caption: Fischer esterification workflow for this compound synthesis.
Caption: Mechanism of tyrosinase inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy p-Coumaric acid ethyl ester | 2979-06-8 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 8. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound|For Research Use [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
- 14. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Natural Sources, Isolation, and Biological Significance of Ethyl Coumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its roles in relevant signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, with concentrations varying depending on the plant part and environmental conditions. The primary documented natural source is the roots of hemp (Cannabis sativa L.). Additionally, it can be obtained from the reactive extraction of biomass, such as corn fiber.
Table 1: Natural Sources and Reported Yields of this compound
| Source | Plant Part/Method | Yield/Concentration | Reference(s) |
| Hemp (Cannabis sativa L.) | Roots | 216 mg/kg of dry root | [1][2] |
| Total root extract | 6.47 mg/g of total extract | [3][2] | |
| Methylene chloride fraction of root extract | 17.25 mg/g of fraction | [4] | |
| Corn Fiber | Reactive Extraction | Not explicitly quantified for this compound alone, but extracted with ethyl ferulate. | [5] |
| Camellia Pollen | Pollen | Not quantified | [4] |
Isolation and Purification of this compound
The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.
Experimental Protocol: Isolation from Hemp Roots
This protocol is adapted from the methodology described for the isolation of this compound from hemp roots[1][3][2].
1. Sample Preparation:
-
Air-dry or freeze-dry the hemp roots to remove moisture.
-
Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered hemp root material in 70% aqueous ethanol at a 1:10 (w/v) ratio in a sealed container[1].
-
Agitate the mixture at room temperature for up to 14 days[4].
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in deionized water.
-
Perform liquid-liquid extraction sequentially with methylene chloride and then ethyl acetate[1]. This compound, being less polar, is expected to partition into the methylene chloride phase.
4. Purification by Column Chromatography:
-
Concentrate the methylene chloride fraction using a rotary evaporator.
-
Prepare a silica gel chromatography column packed with silica gel slurried in a non-polar solvent like hexane.
-
Dissolve the concentrated methylene chloride fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity[1].
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
Workflow for Isolation and Purification of this compound from Hemp Roots
Biosynthesis of this compound
This compound is a derivative of p-coumaric acid, a central intermediate in the phenylpropanoid pathway in plants. The biosynthesis begins with the amino acid L-phenylalanine.
Phenylpropanoid Pathway Leading to p-Coumaric Acid
The final step, the esterification of p-coumaric acid with ethanol to form this compound, can occur naturally in plants, though the specific enzymatic processes are not well-documented. It can also be readily achieved through chemical synthesis[2][4].
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities with potential therapeutic applications.
Antifungal Activity
This compound has demonstrated significant antifungal properties. Its mechanism of action is believed to involve the disruption of the fungal plasma membrane, leading to increased permeability and leakage of intracellular components[1][6]. This disruption ultimately results in cell death.
Aldose Reductase Inhibition
This compound is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications[7]. The inhibition is noncompetitive, with a reported half-inhibitory concentration (IC50) of 1.92 μM and a Ki value of 0.94 μM[3][7]. Molecular docking studies suggest that this compound binds to the anionic, hydrophobic, and selective pockets of the enzyme through hydrogen bonding and hydrophobic interactions with key amino acid residues such as Thr113, Cys80, Trp111, and Leu300[7].
Aldose Reductase Inhibition Pathway
Anti-inflammatory and Apoptotic Effects (Potential Mechanisms)
While direct studies on the anti-inflammatory and apoptotic signaling pathways of this compound are limited, research on structurally related compounds, such as other coumarins and p-coumaric acid, suggests potential mechanisms of action. These compounds have been shown to modulate key inflammatory and apoptotic pathways, including NF-κB, MAPK, and the intrinsic apoptosis pathway.
-
NF-κB Pathway: Many phenolic compounds are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. It is plausible that this compound may exert anti-inflammatory effects by interfering with this pathway.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation and cell proliferation. Some coumarins have been shown to modulate MAPK signaling, suggesting a potential avenue for this compound's biological activity.
-
Apoptosis: p-Coumaric acid has been demonstrated to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway[8][9][10]. Given its structural similarity, this compound may share a similar pro-apoptotic mechanism.
Conclusion
This compound is a promising natural product with demonstrated antifungal and aldose reductase inhibitory activities. While its natural occurrence appears to be somewhat restricted, efficient isolation protocols from sources like hemp root are available. Further research is warranted to explore a wider range of natural sources and to fully elucidate the specific signaling pathways through which this compound exerts its biological effects, particularly in the context of inflammation and apoptosis. Such studies will be crucial for unlocking its full potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester. | Semantic Scholar [semanticscholar.org]
- 7. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Ethyl p-Coumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl p-coumarate, a cinnamate ester found in various natural products. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes critical relationships and workflows.
Spectroscopic Data
The following sections present the quantitative spectroscopic data for ethyl p-coumarate in a structured tabular format for ease of reference and comparison.
NMR spectroscopy is a powerful technique for elucidating the molecular structure of ethyl p-coumarate. The data presented below was obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H-NMR Spectroscopic Data for Ethyl p-Coumarate
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 2, 6 | 7.42 | d | 8.4 |
| 3, 5 | 6.84 | d | 8.6 |
| 7 | 7.63 | d | 15.9 |
| 8 | 6.30 | d | 15.9 |
| 1' | 4.25 | q | 7.1 |
| 2' | 1.33 | t | 7.1 |
Table 2: ¹³C-NMR Spectroscopic Data for Ethyl p-Coumarate
| Position | Chemical Shift (δ ppm) | Multiplicity |
| 1 | 127.0 | s |
| 2, 6 | 130.0 | d |
| 3, 5 | 116.0 | d |
| 4 | 157.9 | s |
| 7 | 144.5 | d |
| 8 | 115.7 | d |
| 9 | 167.5 | s |
| 1' | 60.4 | t |
| 2' | 14.4 | q |
IR spectroscopy provides information about the functional groups present in ethyl p-coumarate. As an α,β-unsaturated ester, characteristic bands for the C=O and C=C bonds are observed.
Table 3: FT-IR Spectroscopic Data for Ethyl p-Coumarate
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | O-H stretch (phenolic) |
| ~3000-3100 | =C-H stretch (aromatic and vinylic) |
| ~2850-3000 | -C-H stretch (aliphatic) |
| ~1710-1730 | C=O stretch (α,β-unsaturated ester)[1] |
| ~1600-1640 | C=C stretch (vinylic and aromatic) |
| ~1515, 1590, 1605 | Aromatic ring vibrations |
| ~1100-1300 | C-O stretch (ester)[1] |
Mass spectrometry provides information about the mass and fragmentation pattern of ethyl p-coumarate, confirming its molecular weight and structural features.
Table 4: Mass Spectrometry Data for Ethyl p-Coumarate
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 147 | [M - OCH₂CH₃]⁺ |
| 120 | |
| 102 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data.
-
Sample Preparation: A sample of ethyl p-coumarate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Ascend III 700 spectrometer operating at 700 MHz for ¹H and 175 MHz for ¹³C.[2]
-
Data Acquisition:
-
For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C-NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plate is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Sample Preparation: The ethyl p-coumarate sample is dissolved in a suitable volatile organic solvent, such as hexane or dichloromethane.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the components of the sample before they enter the mass spectrometer for detection.
-
GC Conditions:
-
Injector: The sample solution is injected into a heated port to vaporize the sample.
-
Column: A capillary column with a suitable stationary phase is used to separate the analyte.
-
Oven: The column temperature is programmed to ramp up to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Analyzer: A mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions.[4]
-
-
Data Processing: The output consists of a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak. The mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of ethyl p-coumarate.
Caption: Workflow for the spectroscopic analysis of ethyl p-coumarate.
Caption: Structure-spectra correlations for ethyl p-coumarate.
References
A Technical Guide to the Biological Activities of Ethyl Coumarate and Its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Ethyl p-coumarate, an ester of p-coumaric acid, is a naturally occurring phenylpropanoid found in various plants, including hemp roots.[1][2][3] This compound and its synthetic derivatives have garnered significant attention within the scientific community for their broad spectrum of biological activities. Supported by a growing body of in vitro and in vivo research, these molecules exhibit potent antifungal, anti-inflammatory, antioxidant, anticancer, neuroprotective, and enzyme-inhibiting properties.[4][5][6][7][8] This technical guide provides an in-depth overview of the key biological activities of ethyl coumarate and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development efforts.
Synthesis of this compound
The synthesis of ethyl p-coumarate is typically achieved through the esterification of p-coumaric acid. The most common method is the Fischer esterification, which involves reacting p-coumaric acid with ethanol in the presence of an acid catalyst.
General Synthesis Workflow
// Nodes Reactants [label="p-Coumaric Acid + Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄ or HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reflux", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Neutralization, Extraction,\nand Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ethyl p-Coumarate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Purification; Purification -> Product; } caption="General workflow for the synthesis of ethyl p-coumarate."
Experimental Protocol: Synthesis of Ethyl p-Coumarate
A common laboratory-scale synthesis protocol is as follows:
-
Dissolution: p-Coumaric acid (e.g., 7.0 g, 42.6 mmol) is dissolved in an excess of ethanol (e.g., 106 mL).[9]
-
Catalysis: A few drops of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, are added to the solution.[3][9]
-
Reaction: The mixture is heated under reflux for several hours (e.g., 5 hours to overnight) to drive the esterification to completion.[3][9]
-
Work-up: After cooling, the reaction mixture is neutralized with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3][9]
-
Extraction: The product is extracted into an organic solvent, such as ethyl acetate. The organic layer is then washed with water and brine.[9]
-
Purification: The organic solvent is dried over an anhydrous salt (e.g., MgSO₄), filtered, and evaporated under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure ethyl p-coumarate.[9]
Key Biological Activities and Mechanisms
This compound and its derivatives have been evaluated for a range of biological effects. The following sections detail their primary activities, supported by quantitative data and mechanistic insights.
Antifungal Activity
Ethyl p-coumarate exhibits significant antifungal properties against various plant and food spoilage pathogens.[1][6]
Mechanism of Action: The primary antifungal mechanism involves the disruption of the fungal plasma membrane's integrity. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to increased permeability, leakage of essential intracellular ions and molecules (like proteins and sugars), and ultimately, cell death.[1][6]
// Nodes EC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Fungal Plasma\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#F1F3F4", fontcolor="#202124"]; Leakage [label="Leakage of Ions,\nProteins, and Sugars", fillcolor="#F1F3F4", fontcolor="#202124"]; Death [label="Fungal Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EC -> Membrane [label="Interacts with"]; Membrane -> Disruption [color="#EA4335"]; Disruption -> Leakage [color="#EA4335"]; Leakage -> Death [color="#EA4335"]; } caption="Antifungal mechanism of ethyl p-coumarate."
Quantitative Data: Antifungal Activity
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Ethyl p-coumarate | Alternaria alternata | IC₅₀ (mycelial growth) | 176.8 µg/mL | [6] |
| Ethyl p-coumarate | Alternaria alternata | In vivo (jujube fruit) | Significant disease reduction at 100 & 800 µg/mL | [6] |
| Dihydroxylated p-coumarate esters | Botrytis cinerea | Relative Growth Inhibition | 100% at 100 µM | [9][10] |
| Dihydroxylated p-coumarate esters | Sclerotinia sclerotiorum | Relative Growth Inhibition | 100% at 100 µM | [9][10] |
| p-Coumaric Acid (Control) | B. cinerea & S. sclerotiorum | Relative Growth Inhibition | ~30% at 100 µM |[9][10] |
Experimental Protocol: In Vitro Antifungal Assay The antifungal effect can be evaluated by measuring the inhibition of mycelial growth on a solid medium.
-
Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
Medium: The compound is incorporated into a molten Potato Dextrose Agar (PDA) medium at various concentrations (e.g., 100 µM).[9]
-
Inoculation: A mycelial plug from a fresh culture of the target fungus (e.g., B. cinerea) is placed in the center of the compound-containing Petri dish.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 25°C) for several days.
-
Measurement: The diameter of the fungal colony is measured and compared to a control plate (without the compound). The percentage of relative growth inhibition is then calculated.[10]
Anti-inflammatory Activity
Ethyl p-coumarate demonstrates potent anti-inflammatory effects in both acute and chronic models of inflammation.[4][5]
Mechanism of Action: Its activity is attributed to the inhibition of key inflammatory processes, including the migration of leukocytes (such as neutrophils) to the site of inflammation and the production of pro-inflammatory mediators like interleukin-6 (IL-6), interleukin-8 (IL-8), and nitrite (NO₂⁻).[4] It also contributes to the reduction of oxidative stress associated with inflammation.[4][5]
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., Carrageenan)", fillcolor="#FBBC05", fontcolor="#202124"]; Mediators [label="Release of Pro-inflammatory\nMediators (IL-6, IL-8, NO₂⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Leukocyte Migration", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Edema, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimulus -> Mediators; Stimulus -> Migration; Mediators -> Inflammation; Migration -> Inflammation; EC -> Mediators [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; EC -> Migration [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; } caption="Anti-inflammatory mechanism of ethyl p-coumarate."
Quantitative Data: Anti-inflammatory Effects
| Model | Parameter Measured | Effect of Ethyl p-coumarate | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | Paw edema | Significant inhibition | [4][5] |
| Carrageenan-induced peritonitis | Neutrophil migration | Significant inhibition (p < 0.001) | [4] |
| Carrageenan-induced peritonitis | Total leukocyte migration | Significant inhibition (p < 0.001) | [4] |
| Carrageenan-induced peritonitis | Myeloperoxidase (MPO) | Significant inhibition (p < 0.01) | [4] |
| Carrageenan-induced peritonitis | IL-6 and IL-8 levels | Significant reduction | [4] |
| Carrageenan-induced peritonitis | Nitrite (NO₂⁻) levels | Significant reduction (p < 0.001) |[4] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model This is a standard in vivo model for evaluating acute inflammation.
-
Animals: Swiss mice are typically used.[4]
-
Treatment: Animals are pre-treated orally with ethyl p-coumarate at various doses or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.[4]
-
Induction: After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]
-
Measurement: The volume or thickness of the paw is measured using a plethysmometer at various time points post-injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Tyrosinase Inhibitory Activity
Ethyl p-coumarate has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a compound of interest for applications in cosmetics and medicine to treat hyperpigmentation.[11][12]
Mechanism of Action: Kinetic studies reveal that ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[11][12] This means it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[11][13] Docking simulations suggest this conformational change alters the binding forces for the substrate, L-tyrosine.[11]
// Nodes E [label="Tyrosinase (E)", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="L-Tyrosine (S)", fillcolor="#FBBC05", fontcolor="#202124"]; ES [label="ES Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="Melanin Precursor (P)", fillcolor="#202124", fontcolor="#FFFFFF"]; I [label="this compound (I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EI [label="EI Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI [label="Inactive ESI Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges E -> ES [label="+ S"]; S -> ES; ES -> P [label="k_cat"]; E -> EI [label="+ I"]; I -> EI; ES -> ESI [label="+ I"]; I -> ESI; } caption="Noncompetitive inhibition of tyrosinase by ethyl p-coumarate."
Quantitative Data: Tyrosinase Inhibition
| Compound | Metric | Value | Reference |
|---|---|---|---|
| Ethyl p-coumarate (p-CAEE) | IC₅₀ | 4.89 µg/mL | [11][12] |
| Arbutin (Control) | IC₅₀ | 51.54 µg/mL | [11][12] |
| Ethyl p-coumarate (p-CAEE) | Inhibition type | Noncompetitive | [11][12][13] |
| Ethyl p-coumarate (p-CAEE) | Kᵢ | 1.83 µg/mL | [11][12] |
| Ethyl p-coumarate (p-CAEE) | Kₘ | 0.52 mM | [11][12] |
| Coumarate Esters (general) | pIC₅₀ | 3.7 - 4.2 |[14] |
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate: Mushroom tyrosinase is commonly used. L-DOPA or L-tyrosine serves as the substrate.
-
Reaction Mixture: A typical assay mixture in a 96-well plate contains a phosphate buffer (pH 6.8), the tyrosinase enzyme solution, and the test inhibitor (this compound) at various concentrations.
-
Incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation: The reaction is initiated by adding the substrate (e.g., L-DOPA).
-
Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at approximately 475 nm over time.
-
Analysis: The initial velocity of the reaction is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters (Kᵢ, Kₘ) are determined using Lineweaver-Burk plots.[15]
Anticancer and Antiproliferative Activity
Coumarins, including derivatives of p-coumaric acid, have shown promise as anticancer agents by affecting various cancer cell lines.[16][17] While direct data on this compound is limited, related compounds like ethyl cinnamate and p-coumaric acid itself demonstrate mechanisms relevant to cancer therapy.
Mechanism of Action: The anticancer effects of related coumarins and phenylpropanoids involve multiple pathways. These include the induction of apoptosis (programmed cell death) via the p53/Bax/Bcl-2 pathway and the inhibition of critical signaling cascades required for tumor growth and angiogenesis, such as the VEGFR2 pathway.[17][18] p-Coumaric acid has been shown to suppress the expression of the epidermal growth factor receptor (EGFR) gene, which is crucial for colon cancer progression.[17]
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Angiogenesis &\nTumor Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EC [label="Ethyl Cinnamate\n(Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Signaling [label="Activates"]; Signaling -> Response; EC -> VEGFR2 [label="Inhibits\nPhosphorylation", color="#34A853", style=dashed, arrowhead=tee]; } caption="Anti-angiogenesis via VEGFR2 pathway (shown for ethyl cinnamate)."
Quantitative Data: Antiproliferative Activity of Derivatives
| Compound | Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Coumarin-estrogen conjugate 11 | MCF-7 (Breast Cancer) | GI₅₀ | 9.55 µM | [19] |
| 4-Hydroxytamoxifen (Control) | MCF-7 (Breast Cancer) | GI₅₀ | 9.33 µM | [19] |
| Phenethyl p-coumarate | P388 (Murine Leukemia) | IC₅₀ | >10 µg/mL (Implied) | [20] |
| N-phenethyl-p-coumaramide | P388 (Murine Leukemia) | IC₅₀ | >10 µg/mL (Implied) |[20] |
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Culture: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., a coumarin derivative) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) is calculated.
Neuroprotective Effects
p-Coumaric acid and certain coumarin derivatives have demonstrated neuroprotective properties, suggesting a potential therapeutic role for this compound in neurodegenerative diseases and ischemic injuries.[8][21][22]
Mechanism of Action: One key neuroprotective mechanism involves the activation of the Tropomyosin receptor kinase B (TRKB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). Activation of the TRKB-CREB-BDNF signaling pathway promotes neuronal survival and plasticity. Coumarin derivatives have been shown to activate this cascade, leading to a reduction in the activity of caspases (enzymes that execute apoptosis) and a decrease in reactive oxygen species.[8]
// Nodes CD [label="Coumarin\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRKB [label="TRKB Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="ERK, PI3K-Akt\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="p-CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Genes [label="BDNF & BCL2\n(Pro-survival genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Neuroprotection\n(Reduced Caspase Activity)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges CD -> TRKB [label="Activates"]; TRKB -> Downstream; Downstream -> CREB; CREB -> Genes [label="Upregulates"]; Genes -> Protection; } caption="Neuroprotective TRKB-CREB-BDNF signaling pathway."
Experimental Protocol: Cerebral Ischemia-Reperfusion Model This in vivo model simulates the effects of a stroke.
-
Animals: Male ICR mice are often used.[22]
-
Pre-treatment: Mice are orally administered the test compound (e.g., p-coumaric acid at 100 mg/kg) or a vehicle for a period before the surgery (e.g., 2 weeks).[22]
-
Ischemia Induction: Cerebral ischemia is induced by bilateral common carotid artery occlusion for a set duration (e.g., 30 minutes).[22]
-
Reperfusion: The occlusion is removed to allow blood flow to resume (reperfusion) for a period (e.g., 45 minutes).[22]
-
Analysis: After the procedure, brains are harvested for analysis. Infarct volume is measured using TTC staining, and neuronal death in specific regions like the hippocampus is assessed via histological staining (e.g., cresyl violet).[22] Biochemical markers of oxidative stress (e.g., MDA, SOD, catalase) are also measured.[22][23]
Other Reported Activities
Quantitative Data: Antileishmanial and Antiplasmodial Activities
| Compound | Target Organism | Metric | Value | Reference |
|---|---|---|---|---|
| Ethyl p-coumarate | Leishmania braziliensis | EC₅₀ | 4.91 ± 0.64 µg/mL | [24] |
| Ethyl p-coumarate | Plasmodium falciparum | EC₅₀ | 110.31 ± 30.84 µg/mL | [24] |
| Methyl p-coumarate | Leishmania braziliensis | EC₅₀ | 8.28 ± 0.14 µg/mL | [24] |
| Methyl p-coumarate | Plasmodium falciparum | EC₅₀ | 64.59 ± 2.89 µg/mL |[24] |
Conclusion and Future Directions
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple domains, including infectious disease, inflammation, oncology, and neurology. The data clearly indicates that structural modifications, such as ester chain length and hydroxylation of the coumaric acid core, can modulate biological efficacy.[9][24] Future research should focus on synthesizing novel derivatives to optimize structure-activity relationships, conducting more extensive in vivo studies to validate in vitro findings, and elucidating the molecular targets and signaling pathways with greater precision. These efforts will be crucial for translating the promising preclinical results of this compound and its analogs into viable clinical applications.
References
- 1. This compound|For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots | MDPI [mdpi.com]
- 4. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The antiproliferative effect of coumarins on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiproliferative activity of coumarin-estrogen conjugates against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Key differences between p-coumaric acid and ethyl coumarate.
An In-depth Technical Guide to the Core Differences Between p-Coumaric Acid and Ethyl Coumarate
Introduction
p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a phenolic compound ubiquitously found in a wide variety of plants.[1] It is a well-researched phytochemical known for a spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] this compound (EC), an ester derivative of p-coumaric acid, is synthesized from p-CA and is also found naturally, for instance, as a major phenolic component in hemp roots.[2][4] The esterification of p-coumaric acid to this compound alters its physicochemical properties, most notably its lipophilicity. This structural modification significantly influences its biological efficacy, membrane permeability, and potential therapeutic applications. This guide provides a detailed comparative analysis of p-coumaric acid and this compound, focusing on their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.
Chemical and Physical Properties
The fundamental difference between p-coumaric acid and this compound lies in the substitution at the carboxylic acid group. In this compound, the acidic proton is replaced by an ethyl group, forming an ester. This change from a carboxylic acid to an ester significantly impacts the molecule's polarity and hydrogen bonding capability.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Coumaric acid: Mechanisms for Antimelanogenic Effects, Skin and Cell Membrane Permeability_Chemicalbook [chemicalbook.com]
- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Coumarate: A Technical Guide to its Potential as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl coumarate's potential as a tyrosinase inhibitor, a key target in the fields of dermatology, cosmetics, and food science. This document details the quantitative inhibitory data, in-depth experimental methodologies, and the underlying biochemical pathways associated with its mechanism of action.
Quantitative Inhibition Data
Ethyl p-coumarate (p-CAEE) has demonstrated significant inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Its potency is notably higher than that of arbutin, a commonly used tyrosinase inhibitor. The key quantitative parameters are summarized below.
| Compound | Target Enzyme | IC50 | Kᵢ (Inhibition Constant) | Kₘ (Michaelis Constant) | Inhibition Type |
| Ethyl p-coumarate (p-CAEE) | Mushroom Tyrosinase | 4.89 µg/mL[1][2] | 1.83 µg/mL[1][2] | 0.52 mM[1][2] | Noncompetitive[1][2] |
| Arbutin (Reference) | Mushroom Tyrosinase | 51.54 µg/mL[1][2] | - | - | - |
Mechanism of Action
Kinetic studies have revealed that ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[1][2] This mode of inhibition indicates that ethyl p-coumarate does not bind to the active site of the enzyme, but rather to an allosteric site. This binding event induces a conformational change in the enzyme, which in turn affects the catalytic efficiency of the active site without preventing the substrate (L-tyrosine) from binding.
The inhibition by ethyl p-coumarate is reversible and dose-dependent.[1] Spectroscopic analyses, including UV-Vis and fluorescence spectroscopy, have provided further insights into its mechanism. UV-Vis spectroscopy has shown that ethyl p-coumarate does not chelate the copper ions within the active site of tyrosinase.[1][2] Fluorescence quenching studies have demonstrated that ethyl p-coumarate can quench the intrinsic fluorescence of tyrosinase, which is indicative of a direct interaction and a change in the enzyme's tertiary structure.[1] Molecular docking simulations support these findings, suggesting that the binding of ethyl p-coumarate to an allosteric site induces a conformational change in the catalytic region, thereby altering the binding affinity for L-tyrosine.[1][2]
Melanogenesis Signaling Pathway
Tyrosinase is the central enzyme in the melanogenesis signaling pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, this compound effectively blocks this pathway at a critical step.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a tyrosinase inhibitor.
Synthesis of Ethyl p-coumarate
Ethyl p-coumarate can be synthesized via Fischer esterification of p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for thin-layer chromatography (TLC)
-
Hexane and Ethyl acetate for TLC mobile phase
Procedure:
-
Dissolve p-coumaric acid in an excess of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture under reflux for several hours (e.g., 5 hours at 70°C).
-
Monitor the reaction progress using TLC with a hexane:ethyl acetate (e.g., 6:1 v/v) mobile phase until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a 5% aqueous NaHCO₃ solution until the pH reaches 7.0.
-
Evaporate the ethanol under reduced pressure.
-
The resulting crude product can be further purified by silica gel column chromatography.
Tyrosinase Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of this compound on the L-DOPA oxidase activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., 1000 units/mL in phosphate buffer)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
This compound stock solution (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Test Wells: 40 µL of sodium phosphate buffer, 20 µL of various dilutions of this compound, and 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of various dilutions of kojic acid, and 20 µL of tyrosinase solution.
-
Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of sodium phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis
To determine the type of inhibition, the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).
Procedure:
-
Perform the tyrosinase inhibition assay as described in section 3.2, but for each concentration of this compound (including a zero-inhibitor control), vary the concentration of L-DOPA.
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Plot 1/V versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Noncompetitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Fluorescence Quenching Spectroscopy
This technique is used to study the interaction between this compound and tyrosinase by measuring the quenching of the enzyme's intrinsic tryptophan fluorescence.
Materials:
-
Fluorometer
-
Quartz cuvette
-
Tyrosinase solution in phosphate buffer
-
This compound stock solution
Procedure:
-
Place the tyrosinase solution in a quartz cuvette.
-
Set the excitation wavelength to 280 nm (to excite tryptophan residues) and record the emission spectrum (typically from 300 to 400 nm).
-
Sequentially add small aliquots of the this compound stock solution to the tyrosinase solution.
-
After each addition, mix gently and record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot indicates a single type of quenching mechanism.
Conclusion
Ethyl p-coumarate has been identified as a potent noncompetitive inhibitor of tyrosinase, with significantly greater activity than the widely used inhibitor, arbutin. Its mechanism of action involves binding to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity without interfering with substrate binding. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and its derivatives as effective tyrosinase inhibitors for applications in the pharmaceutical, cosmetic, and food industries.
References
Ethyl Coumarate: A Comprehensive Technical Guide to Safety, Toxicity, and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, toxicity, and handling of ethyl coumarate in a laboratory setting. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Chemical Identification and Physical Properties
Ethyl p-coumarate, systematically known as ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, is a cinnamate ester. It is a derivative of p-coumaric acid, a natural phenolic compound found in a variety of plants. The ethyl ester form enhances its lipophilicity compared to the parent acid.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| CAS Number | 7362-39-2, 2979-06-8 | [2][3] |
| Appearance | Light yellow to light brown solid/powder | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Safety and Hazard Information
According to available Safety Data Sheets (SDS), ethyl p-coumarate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
GHS Hazard Statements
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362: Take off contaminated clothing and wash before reuse.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Toxicological Data
Quantitative toxicological data for ethyl p-coumarate is limited, with many sources stating "no data available" for key endpoints such as acute toxicity. The following table summarizes the available information for ethyl p-coumarate and provides data for the related compounds p-coumaric acid and coumarin for reference. It is crucial to note that the toxicity of these related compounds may not be representative of ethyl p-coumarate.
| Substance | Test | Route | Species | Value | Reference |
| Ethyl p-coumarate | Acute Oral Toxicity (LD50) | Oral | - | No data available | [1][5] |
| Skin Corrosion/Irritation | Dermal | - | Causes skin irritation | [2] | |
| Serious Eye Damage/Irritation | Ocular | - | Causes serious eye irritation | [2] | |
| p-Coumaric Acid | Acute Oral Toxicity (LD50) | Oral | Mouse | 2850 mg/kg | [6] |
| Skin Corrosion/Irritation | Dermal | - | Causes skin irritation | [6] | |
| Serious Eye Damage/Irritation | Ocular | - | Causes serious eye irritation | [6] | |
| Coumarin | Acute Oral Toxicity (LD50) | Oral | Rat | 293 mg/kg | [7] |
| Acute Oral Toxicity (LD50) | Oral | Mouse | 196-780 mg/kg | [8] | |
| Acute Oral Toxicity (LD50) | Oral | Guinea Pig | 202 mg/kg | [8] |
Experimental Protocols
Safe Handling Procedures in the Laboratory
Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory fume hood is recommended, especially when handling the powder form to avoid dust formation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Impervious clothing may be required for larger quantities.[1]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a full-face respirator with an appropriate filter should be used.[1][5]
General Hygiene:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store separately from incompatible materials such as strong oxidizing agents.[2]
-
Recommended storage temperature is 2-8°C.[3]
Accidental Release Measures
-
Small Spills:
-
Large Spills:
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. Remove contaminated clothing.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Synthesis of Ethyl p-Coumarate (Fischer Esterification)
This protocol describes a general method for the synthesis of ethyl p-coumarate via Fischer esterification of p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve p-coumaric acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl p-coumarate.
-
The crude product can be further purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Ethyl p-coumarate exhibits a range of biological activities, including antifungal and antioxidant properties.
Antifungal Mechanism of Action
The primary antifungal mechanism of ethyl p-coumarate and related cinnamic acid derivatives involves the disruption of the fungal cell membrane's integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Antifungal mechanism of ethyl p-coumarate.
General Workflow for Laboratory Handling and Experimentation
The following diagram illustrates a logical workflow for the safe handling and use of ethyl p-coumarate in a typical laboratory experiment.
Caption: General laboratory workflow for ethyl p-coumarate.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling ethyl p-coumarate. The toxicological data for related compounds is provided for context and should not be directly extrapolated to ethyl p-coumarate. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use. All laboratory work should be performed in accordance with institutional safety policies and applicable regulations.
References
- 1. echemi.com [echemi.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. Frontiers | Safety Profile of Nutraceuticals Rich in Coumarins: An Update [frontiersin.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Unveiling Ethyl Coumarate in Industrial Hemp Roots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, quantification, and experimental protocols related to ethyl coumarate found in the roots of industrial hemp (Cannabis sativa L.). The recent identification of this phenolic compound opens new avenues for research into the therapeutic potential of previously under-utilized parts of the hemp plant. This document synthesizes the available scientific literature, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate understanding and further investigation.
Quantitative Data Summary
The primary study identifying this compound in industrial hemp roots quantified its presence in a total extract and various solvent fractions. The data is summarized in the table below for clear comparison.
| Sample | This compound Content (mg/g of extract) | p-Coumaric Acid Content (mg/g of extract) |
| Total Aqueous Ethanol Extract | 6.47 | 2.61 |
| Methylene Chloride (MC) Fraction | 17.25 | 0.46 |
| Ethyl Acetate (EA) Fraction | 3.32 | 83.37 |
| Water (WT) Fraction | Not Detected | 1.66 |
Data sourced from Oh et al. (2022).[1][2][3][4]
The content of this compound in the total extract corresponds to approximately 216 mg per kilogram of dry hemp root.[1][2][3][4]
Experimental Protocols
This section details the methodologies employed in the groundbreaking study that first isolated and identified this compound in industrial hemp roots.
Preparation of Hemp Root Extract and Solvent Fractionation
The initial extraction and subsequent fractionation are critical steps for isolating compounds of interest.
-
Plant Material : Dried roots of industrial hemp (Cannabis sativa L., cultivar 'cheungsam') were used.
-
Extraction :
-
The dried roots were pulverized into a fine powder.
-
The powdered root material was extracted with 80% aqueous ethanol at room temperature.
-
The resulting extract was filtered and concentrated under reduced pressure to yield the total extract.
-
-
Solvent Fractionation :
-
The total extract was suspended in water.
-
An equal volume of methylene chloride (MC) was added, and the mixture was partitioned. The MC layer was collected.
-
The remaining aqueous layer was then partitioned with an equal volume of ethyl acetate (EA). The EA layer was collected.
-
The final remaining aqueous layer constituted the water (WT) fraction.
-
Each fraction (MC, EA, and WT) was concentrated to dryness.[1][3]
-
Isolation of this compound
This compound was isolated from the methylene chloride (MC) fraction, where it was most abundant, using column chromatography.
-
First Column Chromatography :
-
The dried MC fraction was loaded onto a silica gel column.
-
The column was eluted with a solvent gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Fractions were collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing the target compound were combined and concentrated.
-
-
Second Column Chromatography :
-
The semi-purified compound was loaded onto another silica gel column.
-
Elution was performed with a mixed solvent of hexane and ethyl acetate in a 4:1 ratio.
-
Fractions were again collected and monitored by TLC.
-
Fractions containing the pure compound were combined and evaporated to yield purified this compound.[1][3]
-
Identification and Quantification
A combination of spectroscopic and chromatographic techniques was used to identify and quantify the isolated compound.
-
Structural Elucidation :
-
Quantification :
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) : The content of this compound and p-coumaric acid in the total extract and each fraction was determined using an HPLC-DAD system.
-
Column : A C18 column was used for separation.
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) was employed.
-
Detection : The chromatograms were monitored at 310 nm.
-
Quantification : The concentration of each compound was calculated by comparing the peak area with that of a standard.[1][3][4]
-
-
Chemical Synthesis for Confirmation
To further confirm the identity of the isolated compound, ethyl p-coumarate was chemically synthesized for comparison.
-
Esterification Reaction :
-
p-Coumaric acid was dissolved in ethanol.
-
A catalytic amount of sulfuric acid was added.
-
The mixture was refluxed at 70°C for 5 hours.
-
The reaction was monitored for completion using TLC.
-
The reaction mixture was neutralized with an aqueous solution of sodium bicarbonate and then evaporated to dryness to yield synthetic ethyl p-coumarate.[1][5]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and potential biological pathways associated with this compound.
Potential Signaling Pathways and Mechanisms of Action
While research on the specific signaling pathways of this compound is emerging, studies on its biological activities and those of its parent compound, p-coumaric acid, suggest several potential mechanisms.
This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis. This suggests its potential application in cosmetics and treatments for hyperpigmentation.
The mechanism is described as noncompetitive, where this compound binds to an allosteric site on the tyrosinase enzyme, inducing a conformational change that inhibits its catalytic activity without blocking the substrate's access to the active site.[1][3]
This compound has demonstrated anti-inflammatory properties, such as the inhibition of neutrophil migration.[6][7] While its exact signaling pathway is under investigation, it may share mechanisms with its parent compound, p-coumaric acid, which is known to modulate key inflammatory pathways like NF-κB and MAPK.
This proposed pathway suggests that this compound may inhibit the activation of key signaling cascades (MAPK and NF-κB) that are triggered by inflammatory stimuli. This inhibition would, in turn, reduce the expression of pro-inflammatory genes, leading to an overall anti-inflammatory effect. Further research is required to confirm this mechanism for this compound specifically.
Conclusion and Future Directions
The discovery of this compound as a major phenolic compound in industrial hemp roots is a significant finding that underscores the potential of this plant material as a source of bioactive molecules.[1][2][3][4] The detailed experimental protocols provided herein offer a roadmap for researchers to replicate and build upon this initial work. The demonstrated biological activities, including tyrosinase inhibition and anti-inflammatory effects, warrant further investigation into the precise molecular mechanisms and signaling pathways involved. Future research should focus on in-depth bioactivity screening, preclinical and clinical studies to evaluate the therapeutic potential of this compound for applications in dermatology, inflammatory disorders, and beyond.
References
- 1. (Open Access) Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen. (2021) | Lijun Li | 13 Citations [scispace.com]
- 2. This compound|For Research Use [benchchem.com]
- 3. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of ethyl coumarate from p-coumaric acid.
Abstract
This document provides a comprehensive protocol for the synthesis of ethyl p-coumarate, an ester derivative of the naturally occurring phenolic compound p-coumaric acid. Ethyl p-coumarate is of significant interest in natural product chemistry and agricultural science due to its biological activities, including antifungal and antioxidant properties[1]. The synthesis is achieved through a Fischer-Speier esterification, a reliable and straightforward acid-catalyzed reaction between p-coumaric acid and ethanol[2][3][4]. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, optimized reaction parameters, and characterization data.
Introduction
p-Coumaric acid is a hydroxycinnamic acid naturally found in a wide variety of plants[5][6]. Its ethyl ester, ethyl p-coumarate, has been identified as a major phenolic component in the roots of industrial hemp (Cannabis sativa L.) and has demonstrated notable biological activities, including potential as an antifungal agent[1][7][8]. The esterification of p-coumaric acid not only facilitates its study but can also modulate its physicochemical properties, potentially enhancing its bioavailability and efficacy in various applications[9].
The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water[3][4]. To maximize the yield of ethyl p-coumarate, an excess of ethanol is used to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle[10]. This protocol details the synthesis using either sulfuric acid or hydrochloric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| p-Coumaric acid | ≥98% | Sigma-Aldrich |
| Ethanol (absolute/anhydrous) | ACS grade | Fisher Scientific |
| Sulfuric acid (H₂SO₄), concentrated | ACS grade | VWR |
| Hydrochloric acid (HCl), concentrated | ACS grade | VWR |
| Sodium bicarbonate (NaHCO₃) | ACS grade | EMD Millipore |
| Ethyl acetate (EtOAc) | ACS grade | J.T.Baker |
| Hexane | ACS grade | Pharmco-AAPER |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Acros Organics |
| Deionized water | - | - |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
Experimental Protocol
This protocol is based on established Fischer esterification methods for hydroxycinnamic acids[2][11][12].
3.1. Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in absolute ethanol (106 mL)[12].
-
Carefully add the acid catalyst to the solution while stirring. Two common catalysts can be used:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 70-78°C) and maintain for 5 hours to overnight[11][12]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 6:1 v/v) eluent system[11].
3.2. Work-up
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting crude oil or residue in ethyl acetate (e.g., 100 mL)[12][13].
-
Transfer the solution to a separatory funnel.
-
Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases[11][12].
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL)[12][13].
-
Separate the organic layer and dry it over anhydrous magnesium sulfate[12][13].
3.3. Purification
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl p-coumarate[11][12].
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure ethyl p-coumarate as a crystalline powder[11][14].
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the synthesis of ethyl p-coumarate.
Table 1: Optimized Reaction Parameters for Fischer Esterification of p-Coumaric Acid
| Parameter | Optimized Value | Reference / Rationale |
| Reactants | ||
| p-Coumaric Acid | 1.0 equivalent | Starting carboxylic acid. |
| Ethanol | ~25-40 equivalents (serves as reactant and solvent) | An excess of alcohol is used to shift the reaction equilibrium towards the ester product[2][10]. |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Catalytic amount (e.g., ~0.04 eq. H₂SO₄ or 8 drops HCl) | Strong protic acids are effective catalysts for Fischer esterification[4][11][12]. |
| Reaction Conditions | ||
| Temperature | 70-78 °C (Reflux) | The reaction is carried out at the reflux temperature of ethanol to ensure a sufficient reaction rate[1][11]. |
| Reaction Time | 5 hours to overnight | Reaction progress should be monitored by TLC to determine completion[11][12]. |
| Solvent | Ethanol | Serves as both reactant and solvent, simplifying the reaction setup[11][12]. |
Table 2: Expected Yield and Physical Properties of Ethyl p-Coumarate
| Property | Value | Reference / Notes |
| Yield | ||
| Typical Yield | ~54-92% | Yield depends on reaction conditions and purification method. 54% yield reported with H₂SO₄ catalyst[11]. 92% yield reported with HCl catalyst[12]. |
| Physical Properties | ||
| Appearance | Crystalline powder | [11] |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Melting Point | 79.6 °C | [12] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[15][16]. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of ethyl p-coumarate.
Caption: Workflow for the synthesis of ethyl p-coumarate.
Characterization
The structure and purity of the synthesized ethyl p-coumarate should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The data should be compared with literature values[11][17].
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the hydroxyl group, the ester carbonyl group, and the aromatic ring[17].
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound[17].
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product and for quantitative analysis[7][11][18].
By following this detailed protocol, researchers can reliably synthesize and characterize ethyl p-coumarate for further investigation into its biological properties and potential applications.
References
- 1. Ethyl Coumarate|For Research Use [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerritos.edu [cerritos.edu]
- 11. mdpi.com [mdpi.com]
- 12. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. p-Coumaric acid ethyl ester | CAS:7362-39-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Yield Fischer Esterification of p-Coumaric Acid
Introduction
p-Coumaric acid is a naturally occurring hydroxycinnamic acid with a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its ester derivatives, such as methyl p-coumarate, have garnered significant interest in the pharmaceutical and cosmeceutical industries due to potentially enhanced bioavailability and efficacy.[1][2] The Fischer esterification is a classic and efficient method for synthesizing these esters, involving an acid-catalyzed reaction between the carboxylic acid and an alcohol.[1][3][4] This document provides a detailed protocol for the high-yield synthesis of p-coumaric acid esters via Fischer esterification, optimized for researchers, scientists, and drug development professionals.
Data Presentation: Optimized Reaction Parameters
The following table summarizes the optimized parameters for the Fischer esterification of p-coumaric acid to achieve high yields.
| Parameter | Optimized Value/Condition | Rationale |
| Reactants | p-Coumaric Acid, Anhydrous Alcohol (e.g., Methanol, Ethanol) | Alcohol serves as both reactant and solvent. |
| Reactant Molar Ratio | 20:1 (Alcohol:p-Coumaric Acid) | A large excess of alcohol shifts the reaction equilibrium towards the ester product, maximizing the yield.[1][4][5] |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Strong protic acids are effective catalysts for this reaction.[1][3] |
| Catalyst Loading | 8% (w/w of p-coumaric acid) | This concentration has proven effective in similar esterifications of hydroxycinnamic acids.[1] |
| Reaction Temperature | 65-70 °C (Reflux) | The reaction is typically conducted at the reflux temperature of the alcohol to ensure an adequate reaction rate.[1][6] |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[1] |
| Solvent | Anhydrous Alcohol (serves as both reactant and solvent) | Simplifies the reaction setup and ensures a large excess of the alcohol.[1] |
| Typical Yield | 80-90% | Based on optimized conditions for similar hydroxycinnamic acid esterifications.[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the high-yield Fischer esterification of p-coumaric acid.
Caption: Workflow for Fischer Esterification of p-Coumaric Acid.
Detailed Experimental Protocols
This protocol is for the synthesis of methyl p-coumarate, but can be adapted for other primary or secondary alcohols.
Materials and Reagents
-
p-Coumaric Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Hexane and Ethyl Acetate for TLC mobile phase
Reaction Procedure
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-coumaric acid in anhydrous methanol. A 20:1 molar ratio of methanol to p-coumaric acid is recommended.[1]
-
Catalyst Addition : While stirring, carefully add the acid catalyst (concentrated H₂SO₄ or p-TsOH·H₂O) to the solution. The catalyst loading should be approximately 8% of the weight of the p-coumaric acid.[1]
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.[1][6]
-
Reaction Monitoring : Allow the reaction to proceed for 4-6 hours.[1] Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the p-coumaric acid spot and the appearance of a new, less polar spot for methyl p-coumarate indicates the reaction is progressing.
Work-up and Purification
-
Cooling and Concentration : Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1][6]
-
Extraction : Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.[1]
-
Washing : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted p-coumaric acid.[1][6] Follow this with a wash with brine.
-
Drying : Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1][6]
-
Final Concentration : Filter off the drying agent. Concentrate the organic solution under reduced pressure to obtain the crude methyl p-coumarate.[1]
-
Further Purification : If necessary, the crude product can be further purified by crystallization or column chromatography to yield the pure ester.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Methanol and ethyl acetate are flammable; avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Ethyl Coumarate as an Antifungal Agent Against Alternaria alternata
In Vitro Assays for Determining the Antioxidant Capacity of Ethyl Coumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl coumarate, an ester derivative of p-coumaric acid, is a phenolic compound of significant interest due to its potential antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Therefore, the accurate in vitro assessment of the antioxidant capacity of compounds like this compound is a critical step in the evaluation of their therapeutic potential.
These application notes provide detailed protocols for four commonly employed in vitro assays to quantify the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
General Workflow for In Vitro Antioxidant Capacity Assays
A standardized workflow is essential for obtaining reproducible and comparable results when assessing the antioxidant capacity of a test compound. The general process involves preparation of reagents and the test compound, execution of the assay in a high-throughput format (e.g., 96-well plate), measurement of the reaction, and subsequent data analysis to determine antioxidant capacity, often relative to a standard antioxidant like Trolox or ascorbic acid.
Caption: General workflow for in vitro antioxidant capacity assays.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using standardized metrics obtained from the different assays. The results should be presented in a clear, tabular format, including mean values and standard deviations from multiple experimental replicates.
| Assay | Parameter | This compound (Mean ± SD) | Positive Control (Mean ± SD) | Control Compound |
| DPPH | IC₅₀ (µg/mL) | Hypothetical Value: 85.4 ± 5.2 | 5.8 ± 0.4 | Ascorbic Acid |
| ABTS | TEAC (Trolox Equivalents) | Hypothetical Value: 1.8 ± 0.2 | 1.0 (by definition) | Trolox |
| FRAP | Fe(II) Equivalents (µM) | Hypothetical Value: 120.7 ± 9.8 | 150.5 ± 11.3 | Ferrous Sulfate |
| ORAC | ORAC Value (µmol TE/g) | Hypothetical Value: 2500 ± 180 | 1.0 (by definition) | Trolox |
Note: The values for this compound in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[1]
Workflow Diagram:
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Ethyl Coumarate
These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory properties of ethyl coumarate. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a derivative of coumaric acid, has been identified as a potential anti-inflammatory agent.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. Structurally related compounds, such as p-coumaric acid, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4]
This document outlines a panel of cell-based assays to systematically evaluate the anti-inflammatory effects of this compound. These assays will quantify the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Data Presentation
The quantitative results from the described assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | NO Concentration (µM) | % Inhibition |
| Untreated Control | - | |||
| LPS Control | 1 µg/mL | 0% | ||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 | |||
| Positive Control (e.g., L-NMMA) + LPS | Specify |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity | % ROS Scavenging |
| Untreated Control | - | ||
| Stimulant Control (e.g., H₂O₂) | Specify | 0% | |
| This compound + Stimulant | 1 | ||
| This compound + Stimulant | 10 | ||
| This compound + Stimulant | 50 | ||
| This compound + Stimulant | 100 | ||
| Positive Control (e.g., NAC) + Stimulant | Specify |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Treatment Group | Concentration (µM) | Absorbance (450 nm) | Concentration (pg/mL) | % Inhibition |
| TNF-α | Untreated Control | - | |||
| LPS Control | 1 µg/mL | 0% | |||
| This compound + LPS | 10 | ||||
| This compound + LPS | 100 | ||||
| IL-6 | Untreated Control | - | |||
| LPS Control | 1 µg/mL | 0% | |||
| This compound + LPS | 10 | ||||
| This compound + LPS | 100 | ||||
| IL-1β | Untreated Control | - | |||
| LPS Control | 1 µg/mL | 0% | |||
| This compound + LPS | 10 | ||||
| This compound + LPS | 100 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a suitable model for in vitro anti-inflammatory studies.[5][6][7]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL), for a specified duration (e.g., 24 hours).
-
Cytotoxicity Assay (MTT Assay)
Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL.[6]
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[6][8]
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[6]
-
Pre-treat the cells with this compound for 2 hours before stimulating with LPS (1 µg/mL) for 24 hours.[9]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5][6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[6][8] A standard curve using sodium nitrite is used to determine the nitrite concentration.
Reactive Oxygen Species (ROS) Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Seed cells in a 24-well plate (2 x 10⁵ cells per well) and allow them to adhere overnight.[10]
-
Treat cells with this compound and an ROS-inducing agent.
-
Remove the medium and wash the cells once with DMEM.[10][11]
-
Add 500 µL of 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[10][11][12]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[10]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β)
ELISAs are used to quantify the concentration of specific pro-inflammatory cytokines in the cell culture supernatant. The general protocol for a sandwich ELISA is as follows:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants (collected after treatment with this compound and LPS) and standards to the wells and incubate.[15][16][17][18][19][20][21][22][23]
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[15][16]
-
Wash the plate and add a TMB substrate solution, followed by a stop solution.[15][16][24]
-
Measure the absorbance at 450 nm.[15][24] The cytokine concentration is determined from a standard curve.
Visualizations
Experimental Workflows
Caption: Workflow for cell-based anti-inflammatory assays.
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Inhibition of neutrophil migration and reduction of oxidative stress by ethyl p-coumarate in acute and chronic inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. doc.abcam.com [doc.abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chondrex.com [chondrex.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Human TNF alpha ELISA Kit (ab181421) | Abcam [abcam.com]
- 20. biovendor.com [biovendor.com]
- 21. mpbio.com [mpbio.com]
- 22. bmgrp.com [bmgrp.com]
- 23. assaygenie.com [assaygenie.com]
- 24. mpbio.com [mpbio.com]
Application Notes and Protocols: Ethyl Coumarate as a Potent Ald-ose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, has been identified as a key therapeutic target for mitigating chronic diabetic complications.[1] Under hyperglycemic conditions, the increased metabolic flux through this pathway leads to the accumulation of sorbitol. This process creates osmotic stress, depletes essential cellular cofactors like NADPH, and ultimately contributes to the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataracts.[1][2] Consequently, the inhibition of aldose reductase presents a promising strategy for the prevention and management of these debilitating conditions.
This document provides a comprehensive guide to the in vitro assessment of ethyl coumarate, a derivative of p-coumaric acid, as an inhibitor of aldose reductase. This compound has demonstrated significant inhibitory activity against aldose reductase, making it a compound of interest for further investigation in drug discovery programs.[3][4] These application notes and protocols detail the necessary reagents, experimental procedures, and data analysis for characterizing the inhibitory potential of this compound.
Signaling Pathway and Inhibition Mechanism
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Aldose reductase catalyzes the first step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[5][6] In hyperglycemic states, the excessive accumulation of sorbitol within cells, which cannot easily cross cell membranes, leads to osmotic stress and subsequent cellular damage.[6]
Ethyl p-coumarate acts as a noncompetitive inhibitor of aldose reductase.[3][4] This mode of inhibition signifies that the inhibitor can bind to the enzyme at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester. | Semantic Scholar [semanticscholar.org]
- 5. Search for naturally occurring substances to prevent the complications of diabetes. II. Inhibitory effect of coumarin and flavonoid derivatives on bovine lens aldose reductase and rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
Application Note: Development of a Stable Topical Formulation of Ethyl Coumarate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide, including detailed protocols and methodologies, for the development and evaluation of a stable topical formulation containing ethyl coumarate. This document covers pre-formulation studies, formulation development, analytical methods, and stability testing in accordance with ICH guidelines.
Introduction
This compound, the ethyl ester of p-coumaric acid, is a phenolic compound with demonstrated biological activities, including antioxidant and anti-inflammatory properties.[1][2] Its potential as a tyrosinase inhibitor also makes it a promising candidate for cosmetic and dermatological applications aimed at addressing hyperpigmentation.[3][4] The development of a topical delivery system for this compound requires careful consideration of its physicochemical properties to ensure stability, efficacy, and patient acceptability.[5] The primary challenge lies in creating a formulation that solubilizes the active pharmaceutical ingredient (API) effectively while preventing its degradation over the product's shelf life.
This application note outlines a systematic approach to developing a stable topical formulation of this compound, from initial pre-formulation characterization to formal stability and performance testing.
Pre-formulation Studies
Pre-formulation studies are critical for understanding the physical and chemical properties of the API, which directly informs formulation strategy.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [6] |
| Molecular Formula | C₁₁H₁₂O₃ | [6] |
| Molecular Weight | 192.21 g/mol | [6] |
| Appearance | Light yellow to white powder/crystalline solid | |
| LogP (Predicted) | 2.57 - 3.07 | [7] |
| Water Solubility | Slightly soluble / Insoluble |[2][7] |
Solubility Assessment
The low aqueous solubility of this compound necessitates the use of organic solvents or co-solvent systems in topical formulations. Determining its solubility in various pharmaceutically acceptable solvents is a crucial first step.
Table 2: Reported Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 38 mg/mL | [2] |
| Ethanol | 38 mg/mL | [2] |
| Chloroform | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Acetone | Soluble |[8] |
Protocol 2.2.1: Determination of this compound Solubility
Objective: To quantitatively determine the solubility of this compound in selected solvents relevant for topical formulations.
Materials:
-
This compound powder
-
Selected solvents (e.g., Propylene Glycol, PEG 400, Isopropyl Myristate, Ethanol, Transcutol®)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC-UV system
-
0.45 µm syringe filters
Method:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C ± 1°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of this compound using a validated HPLC method (see Section 4.0).
-
Express the solubility in mg/mL.
Formulation Development
The goal is to develop a formulation (e.g., cream, gel, or ointment) that is physically and chemically stable, aesthetically pleasing, and capable of delivering this compound to the target skin layer.
Excipient Selection
The choice of excipients is critical and must be based on compatibility with this compound, desired formulation type, and regulatory acceptance.[9]
-
Solvents/Co-solvents: To dissolve the API (e.g., Propylene Glycol, Ethanol, PEG 400).
-
Gelling Agents: To provide the desired viscosity and structure for gels (e.g., Carbomer, Hydroxypropyl Cellulose).
-
Emollients/Oily Phase: For creams and lotions to provide feel and occlusive properties (e.g., Isopropyl Myristate, Mineral Oil, Dimethicone).
-
Emulsifiers/Surfactants: To stabilize oil-in-water or water-in-oil emulsions (e.g., Polysorbate 80, Sorbitan Monostearate).
-
Antioxidants: The phenolic hydroxyl group in this compound is susceptible to oxidation. Antioxidants like Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) should be considered.
-
Chelating Agents: To sequester metal ions that can catalyze degradation (e.g., Disodium EDTA).
-
Preservatives: To prevent microbial growth in aqueous formulations (e.g., Phenoxyethanol, Parabens).
-
Penetration Enhancers: To improve the diffusion of the API into the skin (e.g., Oleic Acid, Transcutol®).
Example Prototype Formulations
The following are starting point formulations. The final concentration of this compound and excipients must be optimized based on stability and performance data.
Table 3: Example Prototype Formulations for this compound (1% w/w)
| Ingredient | Function | Hydrogel (% w/w) | O/W Cream (% w/w) |
|---|---|---|---|
| This compound | API | 1.0 | 1.0 |
| Propylene Glycol | Solvent, Penetration Enhancer | 15.0 | 10.0 |
| Ethanol 96% | Co-solvent | 10.0 | - |
| Carbomer 980 | Gelling Agent | 1.0 | - |
| Triethanolamine | Neutralizer | q.s. to pH 6.0 | q.s. to pH 6.0 |
| Isopropyl Myristate | Oily Phase, Emollient | - | 15.0 |
| Cetyl Alcohol | Thickener | - | 4.0 |
| Polysorbate 80 | Emulsifier | - | 5.0 |
| Disodium EDTA | Chelating Agent | 0.1 | 0.1 |
| BHT | Antioxidant | 0.05 | 0.05 |
| Phenoxyethanol | Preservative | 0.5 | 0.5 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Formulation Development Workflow
The development process should follow a logical sequence to ensure a robust final product.
Analytical Method for Quantification
A validated stability-indicating analytical method is required to accurately measure the concentration of this compound and its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[12]
Protocol 4.1: HPLC-UV Method for this compound Assay
Objective: To quantify this compound in a topical formulation.
Instrumentation & Conditions:
-
HPLC System: With UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). To be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~310 nm (based on UV spectra of p-coumaric acid derivatives).[13]
-
Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: a. Accurately weigh an amount of the formulation (e.g., 200 mg) into a volumetric flask. b. Add a suitable extraction solvent (e.g., methanol) and sonicate for 15-20 minutes to extract the this compound. c. Dilute to volume with the extraction solvent and mix well. d. Centrifuge an aliquot of the solution to separate any undissolved excipients. e. Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Stability Testing Protocol
Stability testing is performed to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity.[11] The protocol should adhere to the International Council for Harmonisation (ICH) guidelines.[14][15]
Stability Study Design
-
Batches: At least three primary batches of the formulation should be placed on stability.[11]
-
Container Closure System: The study must be conducted on the product packaged in the proposed final container closure system.[14]
-
Storage Conditions: Based on ICH Q1A(R2) guidelines for Climatic Zone II (Subtropical/Mediterranean).[15]
Table 4: ICH Stability Testing Conditions and Schedule
| Study Type | Storage Condition | Minimum Duration | Testing Timepoints (Months) |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |
*Intermediate testing is performed if a significant change occurs during accelerated testing.[15]
Stability Testing Parameters
The formulation should be tested for attributes susceptible to change during storage.
Table 5: Parameters for Stability Evaluation of Topical Formulations
| Test | Acceptance Criteria |
|---|---|
| Appearance | No change in color, odor, or phase separation. |
| pH | Within a specified range (e.g., 5.5 - 6.5). |
| Viscosity | Within a specified range of the initial value. |
| Assay (this compound) | 90.0% - 110.0% of the label claim. |
| Degradation Products | Specified and unspecified impurities should not exceed ICH Q3B limits. |
| Microbial Limits | Meets USP <61> and <62> requirements. |
Stability Testing Workflow
In Vitro Performance Testing
In vitro tests are essential for evaluating product performance and supporting formulation optimization.
Protocol 6.1: In Vitro Permeation Test (IVPT)
Objective: To measure the permeation of this compound through a skin model, providing insight into its potential for local or systemic delivery.[16]
Materials:
-
Franz Diffusion Cells
-
Excised human or porcine skin[16]
-
Receptor solution (e.g., Phosphate Buffered Saline with a solubility enhancer like 2% Oleth-20)
-
Formulation containing this compound
-
HPLC-UV system
Method:
-
Skin Preparation: Thaw and cut excised skin to fit the Franz cells. Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Cell Setup: Fill the receptor chamber with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Dosing: Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.
-
Analysis: Analyze the collected samples for this compound concentration using the validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Relevant Signaling Pathways
Coumarins are known to modulate various signaling pathways, particularly those involved in inflammation and oxidative stress.[17][18] Understanding these mechanisms can support the therapeutic rationale for the topical formulation.
Inhibition of the NF-κB Inflammatory Pathway
Many coumarin derivatives exert anti-inflammatory effects by inhibiting the NF-κB pathway, which prevents the transcription of pro-inflammatory cytokines.[19][20]
Activation of the Nrf2 Antioxidant Pathway
Coumarins can also activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative damage.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 6. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 8. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 9. blog.groupeparima.com [blog.groupeparima.com]
- 10. pharmtech.com [pharmtech.com]
- 11. snscourseware.org [snscourseware.org]
- 12. advancechemjournal.com [advancechemjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Ich guideline for stability testing | PPTX [slideshare.net]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. benchchem.com [benchchem.com]
- 17. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl Coumarate in Food Preservation: A Detailed Guide for Researchers
Introduction
Ethyl coumarate, an ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants, including hemp (Cannabis sativa L.) roots.[1][2] It has garnered significant interest in the field of food preservation due to its pronounced antifungal and antioxidant properties.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a natural food preservative. The information presented herein is based on current scientific literature and aims to provide a comprehensive resource for further investigation.
Mechanism of Action
This compound exerts its preservative effects through a multi-faceted mechanism, primarily targeting the cellular integrity and redox balance of spoilage microorganisms.
Antifungal Mechanism
The primary antifungal action of this compound is directed towards the plasma membrane of fungal cells.[1][3] This interaction leads to a cascade of events culminating in cell death:
-
Disruption of Plasma Membrane Integrity: this compound interacts with the fungal plasma membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars.[1]
-
Induction of Oxidative Stress: Treatment with this compound has been shown to induce the formation of endogenous reactive oxygen species (ROS) within fungal spores.[1] The accumulation of ROS leads to significant oxidative damage to cellular components, including lipid peroxidation of the cell membrane, further compromising its structure and function.
The following diagram illustrates the proposed antifungal mechanism of action of this compound.
Antioxidant Activity
In addition to its antimicrobial properties, this compound exhibits antioxidant activity, which is beneficial for food preservation by preventing oxidative degradation of food components. This activity is attributed to its ability to scavenge free radicals. While specific quantitative data for this compound is limited in the available literature, related compounds like p-coumaric acid and its derivatives are known for their antioxidant potential.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the antifungal activity of this compound.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Value | Reference |
| Alternaria alternata | Mycelial Growth Inhibition | IC50 | 176.8 µg/mL | [1] |
| Botrytis cinerea | Mycelial Growth Inhibition | - | Effective | [3] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | - | Effective | [3] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.
Table 2: In Vivo Antifungal Activity of this compound on Jujube Fruit
| Pathogen | Host | Treatment Concentration | Efficacy | Reference |
| Alternaria alternata | Jujube fruit | 100 µg/mL | Significantly reduced disease development | [1] |
| Alternaria alternata | Jujube fruit | 800 µg/mL | Significantly reduced disease development | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in food preservation.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (as solvent)
-
Appropriate broth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Microorganism of interest (fungal or bacterial strain)
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 1000 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. For fungi, harvest spores and adjust the spore suspension to a final concentration of 1 x 105 spores/mL in the test broth. For bacteria, prepare a suspension and adjust its turbidity to match a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the test broth.
-
Plate Inoculation: Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate. Add 100 µL of the prepared inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 28°C for fungi, 37°C for bacteria) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
In Vivo Antifungal Coating on Fruits
This protocol describes a general method for evaluating the efficacy of an this compound-based edible coating in preventing fungal spoilage of fruits.
Experimental Workflow for In Vivo Antifungal Coating
Materials:
-
Fresh, healthy fruits (e.g., jujubes, strawberries, tomatoes)
-
This compound
-
Edible coating matrix (e.g., chitosan, sodium alginate, starch)
-
Fungal pathogen of interest (e.g., Alternaria alternata, Botrytis cinerea)
-
Sterile water
-
Sodium hypochlorite solution (1%)
-
Sterile tools (e.g., needle, scalpel)
Procedure:
-
Fruit Preparation: Select fruits of uniform size and maturity, free from any visible defects. Wash the fruits with tap water and then surface sterilize by immersing them in a 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water. Allow the fruits to air dry under sterile conditions.
-
Inoculation: Create a small wound (e.g., 2 mm deep) on the equator of each fruit using a sterile needle. Inoculate each wound with a known concentration of the fungal spore suspension (e.g., 10 µL of 1 x 105 spores/mL).
-
Coating Preparation: Prepare the edible coating solution according to the manufacturer's instructions or a standard protocol. Dissolve this compound in a suitable solvent and then incorporate it into the coating solution at the desired concentrations (e.g., 100 µg/mL and 800 µg/mL).
-
Coating Application: Dip the inoculated fruits in the this compound-containing coating solution for a set period (e.g., 30 seconds). Allow the excess coating to drain and the coating to dry. A control group of fruits should be treated with the coating solution without this compound.
-
Storage and Evaluation: Place the treated fruits in controlled environment chambers at a suitable temperature and relative humidity for the specific fruit and pathogen. Monitor the fruits daily and record the disease incidence (percentage of infected fruits) and disease severity (lesion diameter) over a period of several days.
Assessment of Plasma Membrane Permeability
This protocol measures the leakage of intracellular electrolytes as an indicator of plasma membrane damage.
Materials:
-
Fungal mycelia or spores
-
This compound solution
-
Sterile distilled water
-
Conductivity meter
Procedure:
-
Fungal Culture: Grow the fungus in a suitable liquid medium to obtain sufficient mycelial biomass or spores.
-
Treatment: Harvest the mycelia or spores by centrifugation and wash them with sterile distilled water. Resuspend the fungal material in sterile distilled water containing different concentrations of this compound. A control sample without this compound should also be prepared.
-
Incubation: Incubate the suspensions at an appropriate temperature with gentle shaking.
-
Conductivity Measurement: At different time intervals (e.g., 0, 2, 4, 6, 8 hours), measure the electrical conductivity of the supernatant using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the fungal cells.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay: In a 96-well microplate, add a specific volume of each sample dilution (e.g., 50 µL) to the wells. Then, add a larger volume of the DPPH solution (e.g., 150 µL) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.
Conclusion
This compound demonstrates significant potential as a natural food preservative, primarily due to its effective antifungal activity against common food spoilage fungi. Its mechanism of action, targeting the fungal plasma membrane and inducing oxidative stress, makes it a promising candidate for further research and development. The protocols provided in this document offer a framework for the systematic evaluation of this compound's efficacy in various food systems. Further research is warranted to expand the knowledge on its antimicrobial spectrum, to quantify its antioxidant capacity more precisely, and to optimize its application in different food matrices to extend the shelf life and maintain the quality of food products.
References
- 1. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
How to improve the yield of ethyl coumarate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl coumarate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
1. My this compound synthesis via Fischer Esterification is giving a low yield. What are the common causes and how can I improve it?
Low yield in Fischer esterification is a frequent challenge, often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]
Troubleshooting Steps:
-
Use Excess Alcohol: Employing a large excess of ethanol shifts the reaction equilibrium towards the formation of the this compound product, according to Le Châtelier's principle.[1][2]
-
Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[2] This can be achieved by:
-
Optimize Catalyst Concentration: Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, HCl) is used. The optimal concentration should be determined experimentally, as too much catalyst can sometimes lead to side reactions.[1]
-
Increase Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material (p-coumaric acid) is still present, extend the reaction time.[2]
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and ensure all glassware is thoroughly dried to minimize the initial amount of water in the reaction.[2]
2. The reaction mixture turns dark brown or black during synthesis. What is causing this and how can I prevent it?
A dark-colored reaction mixture often indicates polymerization or other side reactions involving the double bond of the p-coumaric acid.[1]
Preventative Measures:
-
Control the Temperature: Overheating can promote side reactions. Maintain a gentle reflux and avoid excessive temperatures.[1][2]
-
Consider a Milder Catalyst: If charring is a persistent issue, consider using a milder catalyst.[1] Solid acid catalysts like Amberlyst-15 can be a recyclable and less harsh alternative to strong mineral acids.[3]
3. I'm having difficulty removing unreacted p-coumaric acid from my final product. What is the best purification strategy?
Unreacted p-coumaric acid can be effectively removed during the work-up procedure by washing the organic layer with a basic solution.
Purification Protocol:
-
Sodium Bicarbonate Wash: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize the acid catalyst and remove any remaining p-coumaric acid by converting it into its water-soluble sodium salt.[1][4]
-
Procedure:
-
After the reaction, dilute the mixture with an organic solvent like ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel and wash it one or more times with the saturated NaHCO₃ solution.[1][4]
-
Check the pH of the aqueous layer after the final wash to ensure all the acid has been neutralized.[1]
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.[1][4]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[1][4]
-
-
Purification Technique: For higher purity, the crude product can be further purified by recrystallization or column chromatography.[1] Reverse phase flash chromatography has been shown to improve yield by effectively separating the product from residual fatty alcohols in enzymatic pathways.[4]
4. What are the alternative methods for synthesizing this compound if Fischer Esterification is not optimal for my setup?
Besides Fischer esterification, this compound can be synthesized through other methods, each with its own advantages.
-
Knoevenagel-Doebner Condensation: This method involves the reaction of p-hydroxybenzaldehyde with ethyl malonate, followed by decarboxylation.[5] It is a versatile method for forming the coumarin core structure.
-
Enzymatic Transesterification: This chemo-enzymatic approach uses a lipase, such as Novozym 435, to catalyze the transesterification of ethyl p-coumarate with a fatty alcohol.[4] This method is often performed under milder conditions.
Data Presentation
The following tables summarize quantitative data for different synthesis methods to aid in comparison and optimization.
Table 1: Fischer Esterification of p-Coumaric Acid
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Concentrated HCl | 92 | [4] |
| Catalyst | Sulfuric Acid | Not specified | [6] |
| Reactant Ratio | p-Coumaric acid:Ethanol (as solvent) | Not specified | [4][6] |
| Temperature | Reflux | Not specified | [4][6] |
| Reaction Time | Overnight | 92 | [4] |
| Reaction Time | 5 hours | Not specified | [6] |
Table 2: Knoevenagel Condensation for Coumarin Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| L-Proline | Ethanol | 80 | 94 (for diethyl malonate) | [7] |
| Piperidine | Ethanol | Reflux | Not specified | [8] |
| Microwave (solvent-free) | Piperidine | 131 | Not specified | [9] |
Table 3: Enzymatic Transesterification of Ethyl p-Coumarate
| Enzyme | Substrate | Temperature (°C) | Pressure | Yield (%) | Reference |
| Novozym 435 (10% w/w) | Ethyl p-coumarate & fatty alcohol | 75 | 50-150 mbar | up to 77 | [5] |
Experimental Protocols
Detailed methodologies for key synthesis routes are provided below.
Protocol 1: Fischer Esterification of p-Coumaric Acid
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
p-Coumaric acid
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous ethanol (e.g., 0.4 M concentration).[4]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated HCl (e.g., 8 drops for 42.6 mmol of p-coumaric acid) or H₂SO₄.[4][6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the p-coumaric acid is consumed (typically overnight or after several hours).[4][6]
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.[4]
-
Dilute the crude oil with ethyl acetate and transfer to a separatory funnel.[4]
-
Wash the organic layer three times with saturated NaHCO₃ solution to neutralize the acid and remove unreacted p-coumaric acid.[4]
-
Wash the organic layer with water and then with brine.[4]
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]
-
The product can be further purified by recrystallization if necessary.
-
Protocol 2: Knoevenagel Condensation for Ethyl Coumarin-3-carboxylate Synthesis
This protocol outlines a green synthesis approach using an organocatalyst.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol
-
Diethyl ether (for precipitation, if needed)
Procedure:
-
Reaction Setup: In a Schlenk tube or round-bottom flask, combine salicylaldehyde, diethyl malonate (1.05 equivalents), L-proline (10.0 mol%), and ethanol.[7]
-
Heating: Stir the mixture at 80°C for 18 hours.[7]
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation:
-
Purification: Collect the pure product by filtration.
Visualizations
The following diagrams illustrate the experimental workflows and a key reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.
Caption: Experimental workflow for the synthesis of ethyl coumarin-3-carboxylate via Knoevenagel Condensation.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|For Research Use [benchchem.com]
- 4. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 17041-46-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. biomedres.us [biomedres.us]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting low solubility of ethyl coumarate in aqueous solutions.
Technical Support Center: Ethyl Coumarate Solubility
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound, also known as ethyl p-coumarate or ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a cinnamate ester[1][2]. Its properties are critical for understanding its solubility behavior. Key quantitative data are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | [2] |
| Predicted Water Solubility | 1.08 g/L | [3] |
| logP | 3.07 (ALOGPS), 2.57 (ChemAxon) | [3] |
| pKa (Strongest Acidic) | 9.4 (ChemAxon) | [3] |
| Physical State | Colorless to pale yellow liquid/solid | [1] |
Q2: What is the expected solubility of this compound in water and other common lab solvents?
This compound is described as "slightly soluble" to "insoluble" in water[1][3][4]. Its hydrophobic nature, indicated by a positive logP value, limits its dissolution in aqueous media. However, it is readily soluble in various organic solvents.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | Slightly soluble / Insoluble | [3][4] |
| Ethanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 38 mg/mL (197.7 mM) | [4] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Q3: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
Precipitation is a common issue resulting from the low aqueous solubility of this compound[6]. It typically occurs when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into the aqueous medium. This sudden change in solvent environment causes the compound to exceed its solubility limit and "crash out" of the solution[6].
Q4: How can I prevent my this compound from precipitating during dilution?
To prevent precipitation, the goal is to avoid localized supersaturation. The following workflow is recommended:
Key preventative measures include:
-
Gradual Dilution : Add the stock solution slowly and drop-wise into the aqueous medium while gently stirring or swirling to ensure rapid dispersion[6].
-
Temperature : Pre-warming the aqueous medium can sometimes help maintain solubility[6].
-
Co-solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum. For most cell lines, the final DMSO concentration should be at or below 0.5%[6].
Troubleshooting Guides
Problem 1: My this compound powder will not dissolve in my aqueous buffer.
-
Cause : Direct dissolution of this compound in aqueous solutions is highly challenging due to its hydrophobic nature[3][4].
-
Solution : Do not attempt to dissolve the compound directly in your final aqueous medium. You must first prepare a high-concentration stock solution in a suitable organic solvent.
-
Recommended Solvents : Dimethyl sulfoxide (DMSO) is highly effective[4][6]. Ethanol, methanol, and acetone are also viable options[1][5][6].
Problem 2: My solution becomes cloudy over time or after temperature changes.
-
Cause : The solubility of this compound can be sensitive to temperature fluctuations. Repeated warming and cooling can decrease its stability in the solution[6]. Additionally, the pH of the medium could shift, or components within the medium may interact with the compound over time[6].
-
Solution :
Problem 3: I need to achieve a higher concentration in my aqueous solution than co-solvency allows.
-
Cause : The concentration of this compound is limited by its inherent solubility, even with the use of a co-solvent like DMSO.
-
Solution : Advanced formulation strategies may be required. These techniques aim to alter the physicochemical properties of the drug or its environment to improve solubility.
-
Particle Size Reduction : Techniques like milling or micronization increase the surface area of the solid compound, which can improve the dissolution rate[8][9].
-
Complexation : Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.
-
Nanotechnology Approaches : Formulating this compound into nanoparticles or nanosuspensions can significantly enhance solubility and dissolution rate due to a massive increase in surface area[10].
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a stock solution of this compound in an organic solvent.
-
Solvent Selection : Choose a suitable, high-purity organic solvent in which this compound is highly soluble (e.g., DMSO)[4][6].
-
Calculation : Determine the mass of this compound required to achieve the desired stock concentration (e.g., for a 20 mM stock in DMSO, dissolve 3.844 mg of this compound per 1 mL of DMSO).
-
Dissolution : a. Weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the calculated volume of DMSO. c. Vortex or mix thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates[6]. d. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied[6].
-
Storage : a. Aliquot the stock solution into single-use, sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles[6][7]. b. Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[6][7].
Protocol 2: Preparation of a Final Working Solution in Aqueous Medium
This protocol details the critical dilution step to minimize precipitation.
-
Preparation : Pre-warm the required volume of your final aqueous medium (e.g., cell culture media, phosphate-buffered saline) to the experimental temperature (e.g., 37°C)[6].
-
Stock Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution : a. While gently swirling or vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop[6]. For example, to make a 20 µM working solution from a 20 mM stock, add 1 µL of stock solution for every 1 mL of medium. b. Ensure the final concentration of the organic co-solvent is below the tolerance limit for your specific application (e.g., <0.5% DMSO for cell culture)[6].
-
Final Check : After addition, ensure the solution remains clear. If cloudiness or precipitation occurs, you may need to lower the final concentration or consider an advanced solubility enhancement technique.
References
- 1. Buy p-Coumaric acid ethyl ester | 2979-06-8 [smolecule.com]
- 2. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solubility enhancement technique [wisdomlib.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Preventing degradation of ethyl coumarate during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of ethyl coumarate during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound is susceptible to degradation from several factors, including:
-
Hydrolysis: The ester bond in this compound can be hydrolyzed, especially in the presence of acids or bases, to yield p-coumaric acid and ethanol.
-
Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photoisomerization of the trans-isomer to the less stable cis-isomer or lead to other degradative reactions.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment.[2] Specifically:
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with tight-fitting caps are a good option.
-
Purity: Ensure the material is free from acidic or basic impurities, which can catalyze hydrolysis.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions are generally less stable than the solid compound. For maximum shelf-life:
-
Solvent: Use a dry, aprotic solvent. If an aqueous buffer is necessary, prepare it fresh and use it quickly. Be aware that solvents like DMSO can absorb moisture, which may reduce solubility and promote hydrolysis over time.[3]
-
Temperature: Store stock solutions at -20°C or -80°C.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Light Protection: Store solution vials in the dark.
Troubleshooting Guide
Issue 1: I observe a change in the physical appearance of my solid this compound (e.g., color change, clumping).
-
Possible Cause:
-
Color Change (e.g., yellowing): This may indicate oxidation or the presence of impurities.
-
Clumping: This is often a sign of moisture absorption, which can lead to hydrolysis.
-
-
Recommended Action:
-
Do not use the material if significant degradation is suspected.
-
Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.
-
If the material is deemed usable, ensure it is stored under more stringent conditions (e.g., in a desiccator, under inert gas).
-
Issue 2: My experimental results are inconsistent, and I suspect my this compound stock solution has degraded.
-
Possible Cause:
-
The stock solution may have been stored for too long or at an inappropriate temperature.
-
Repeated freeze-thaw cycles may have occurred.
-
The solvent may have contained water or other reactive impurities.
-
-
Recommended Action:
-
Prepare a fresh stock solution from solid this compound.
-
Analyze the old stock solution by HPLC to confirm degradation and identify potential degradation products.
-
Always aliquot new stock solutions into single-use volumes to prevent contamination and degradation from repeated handling.
-
Issue 3: I need to perform forced degradation studies on this compound. What conditions should I test?
-
Rationale: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
-
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
-
Data Presentation
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Primary Degradation Product (Predicted) |
| Acid Hydrolysis | 60°C | 48 hours | 15% | p-Coumaric Acid |
| Base Hydrolysis | Room Temp | 24 hours | 25% | p-Coumaric Acid |
| Oxidation | Room Temp | 24 hours | 10% | Oxidized derivatives (e.g., quinones) |
| Thermal Degradation | 80°C | 48 hours | 8% | Various minor degradation products |
| Photodegradation | UV Light | 24 hours | 5% | cis-ethyl coumarate, cyclobutane dimers |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products. Method validation would be required for specific applications.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (the approximate λmax for ethyl p-coumarate).[6]
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., methanol).
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its degradation.
Visualizations
References
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Ethyl Coumarate and its Metabolites
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of ethyl coumarate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating this compound and its potential metabolites, like p-coumaric acid?
The main difficulty lies in the different polarities of the analytes. This compound is a neutral and relatively nonpolar ester, while its potential primary metabolite, p-coumaric acid, is significantly more polar and acidic.[1] An HPLC method optimized for the neutral ester may not be suitable for the parent acid, and vice-versa, making simultaneous analysis challenging.[1]
Q2: Should I use an isocratic or a gradient elution for this separation?
A gradient elution is highly recommended, especially for samples containing a mix of this compound and its more polar metabolites.[1][2]
-
Isocratic elution , which uses a constant mobile phase composition, is generally not suitable.[3][4] If the mobile phase is strong enough to elute the hydrophobic this compound quickly, the more polar p-coumaric acid will elute too early with poor retention and resolution.[1] Conversely, a weak mobile phase that retains the acid would lead to very long retention times and broad peaks for the ester.[1][4]
-
Gradient elution solves this by starting with a weaker mobile phase (lower percentage of organic solvent) to retain and resolve the polar metabolites, then gradually increasing the organic solvent concentration to elute the less polar this compound in a reasonable time with good peak shape.[1][4][5]
Q3: What is a good starting point for a mobile phase composition in a reversed-phase setup?
For separating phenolic compounds like these on a C18 column, a common and effective starting point is a gradient using an acidified water/acetonitrile system.[1][6]
-
Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid or 0.1% phosphoric acid.[1][7][8]
Q4: Why is adding an acid to the mobile phase crucial?
Adding an acid like formic or phosphoric acid is critical for achieving sharp, symmetrical peaks, particularly for p-coumaric acid.[1][2] P-coumaric acid has a carboxylic acid group that can ionize (become negatively charged) depending on the mobile phase pH.[1] If both ionized and non-ionized forms exist during the separation, it leads to significant peak tailing.[1][9] By acidifying the mobile phase (e.g., to a pH of 2.5-3.5), the ionization of the acid is suppressed, leading to a single, consistent form that interacts predictably with the C18 stationary phase.[2][9][10] This also helps to suppress the ionization of residual silanol groups on the column packing, further reducing peak tailing.[2]
Q5: Can I use methanol and acetonitrile interchangeably as the organic solvent?
While both are common organic modifiers, they are not directly interchangeable as they can offer different selectivities.[1]
-
Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often provides better peak shapes and lower backpressure.[2]
-
Methanol can alter the elution order or improve the separation of co-eluting peaks due to different molecular interactions.[1]
If you are struggling with co-elution or poor resolution between closely related compounds, switching from acetonitrile to methanol (or vice-versa) is a valuable optimization step.[1]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound and its metabolites.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing (especially for p-coumaric acid) | 1. Insufficiently acidic mobile phase, leading to ionization of the carboxylic acid group.[1] 2. Secondary interactions with residual silanol groups on the column.[1][2] | 1. Lower the mobile phase pH by increasing the acid concentration (e.g., from 0.1% to 0.5% formic acid).[1] 2. Use a modern, high-quality end-capped C18 column to minimize silanol interactions.[1][2] |
| Broad Peaks (especially for this compound) | 1. Gradient slope is too steep, causing the compound to elute too quickly.[1] 2. Using an isocratic mobile phase that is too strong.[1] | 1. Decrease the gradient slope (i.e., make the increase in organic solvent more gradual) to improve peak focusing.[1] 2. Switch to a gradient elution or reduce the percentage of organic solvent in the isocratic mobile phase.[1] |
| Poor Resolution Between Analytes | 1. Mobile phase composition is not optimal for separating compounds with similar structures.[1] 2. Gradient profile is not selective enough. | 1. Adjust the gradient slope; a shallower gradient often improves the separation of closely eluting peaks.[1] 2. Try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[1] |
| Shifting or Unstable Retention Times | 1. Inconsistent mobile phase preparation.[1] 2. Lack of column equilibration between runs. 3. Column temperature fluctuations. | 1. Prepare fresh mobile phase for each analysis and ensure accurate solvent mixing.[1] 2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Use a column oven to maintain a constant temperature. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, filters). 2. Buffer precipitation in the mobile phase. | 1. Systematically check and replace the in-line filter and guard column. 2. Ensure the buffer concentration is not too high and is soluble in all mobile phase compositions used in the gradient. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound and p-Coumaric Acid
This protocol is a starting point based on established methods for separating phenolic compounds on a reversed-phase column.[1][7][8][11]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, degasser, autosampler, and column oven.
-
Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8][11]
-
This compound and p-coumaric acid analytical standards.
-
HPLC-grade acetonitrile, water, and formic acid (or phosphoric acid).[1][7][8]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.[1][2]
-
Degas both mobile phases using sonication or vacuum filtration before use.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and p-coumaric acid (e.g., 1 mg/mL) in methanol or acetonitrile.
-
From the stock solutions, prepare a mixed working standard containing all analytes at the desired concentration (e.g., 10 µg/mL) by diluting with the mobile phase.
4. HPLC Method Parameters:
| Parameter | Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 0.6 - 1.0 mL/min[7][8][11] |
| Injection Volume | 10 µL[7][8][11] |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm (p-coumaric acid and its esters have strong absorbance around this wavelength)[8] |
| Gradient Program | See table below |
Example Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 30.0 | 0 | 100 |
| 40.0 | 0 | 100 |
| 40.1 | 95 | 5 |
| 45.0 | 95 | 5 |
Note: This gradient is a starting point and should be optimized for your specific column and analytes. A gradient identified for separating p-coumaric acid and ethyl p-coumarate involved a linear gradient from 0% to 100% acetonitrile over 30 minutes.[7][8][11]
Visualizations
Workflow for HPLC Method Optimization
Caption: Workflow for optimizing an HPLC method for separating this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for common peak shape issues in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. mdpi.com [mdpi.com]
Overcoming peak tailing of p-coumaric acid in HPLC analysis.
Welcome to our dedicated support center for resolving challenges in the HPLC analysis of p-coumaric acid. This guide provides in-depth troubleshooting for peak tailing, a common issue encountered during the analysis of this and other phenolic compounds. Here, you will find a comprehensive set of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for p-coumaric acid analysis?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape. Peak tailing is problematic because it can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility of quantitative results.[1][2] For p-coumaric acid, achieving a symmetrical peak is crucial for accurate quantification in research and quality control settings.
Q2: What are the primary causes of peak tailing for p-coumaric acid?
A2: The most common causes of peak tailing for acidic compounds like p-coumaric acid are related to secondary chemical interactions with the stationary phase and improper mobile phase conditions.[1][3] Key causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the acidic carboxyl group of p-coumaric acid and residual silanol groups (-Si-OH) on the surface of silica-based C18 columns are a major contributor.[4][5][6]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of p-coumaric acid (approximately 4.6), the compound will exist in both its ionized (deprotonated) and non-ionized (protonated) forms.[3][7][8] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[3][9]
-
Column Contamination and Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[2][5]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in the HPLC system, can contribute to band broadening and peak tailing.[7][8][10]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[2][11]
Q3: How does mobile phase pH specifically affect the peak shape of p-coumaric acid?
A3: The pH of the mobile phase is a critical factor for controlling the peak shape of ionizable compounds like p-coumaric acid.[9][12] To achieve a sharp, symmetrical peak, it is essential to ensure that the analyte is in a single, un-ionized form.[1] By acidifying the mobile phase to a pH well below the pKa of p-coumaric acid (e.g., pH 2.5-3.5), the equilibrium is shifted towards the non-ionized form.[1][3] This protonated form interacts more consistently with the nonpolar stationary phase, minimizing secondary interactions and resulting in improved peak symmetry.[3]
Q4: Can the choice of organic solvent in the mobile phase influence peak tailing?
A4: Yes, while pH is the primary driver for controlling p-coumaric acid's peak shape, the choice of organic solvent (e.g., acetonitrile or methanol) can also have an effect. Acetonitrile and methanol have different solvent strengths and can offer different selectivities.[3] If you are experiencing co-elution or poor peak shape, switching between these solvents, or using a mixture, can sometimes alter the retention characteristics and improve the chromatography.[3][7]
Q5: My sample is dissolved in a solvent different from the mobile phase. Could this be causing the peak tailing?
A5: Absolutely. This is a common issue referred to as solvent mismatch. If your p-coumaric acid sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause band broadening and peak distortion.[1][5] It is always recommended to dissolve your sample in the initial mobile phase composition whenever possible.[2] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible to minimize these effects.[7][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues for p-coumaric acid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase pH Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH for improving the peak shape of p-coumaric acid.
Objective: To reduce peak tailing by ensuring p-coumaric acid is in its non-ionized form.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Acidic modifier (e.g., formic acid, phosphoric acid, or acetic acid)[3][13]
-
Standard solution of p-coumaric acid (e.g., 10 µg/mL) dissolved in the initial mobile phase.[14][15]
Procedure:
-
Prepare a series of aqueous mobile phase solvents (Solvent A) with varying pH. For example:
-
0.1% Formic Acid in water (pH ~2.7)
-
0.5% Acetic Acid in water (pH ~3.0)
-
Mobile phase adjusted to pH 3.5 with phosphoric acid.
-
-
Prepare the organic mobile phase (Solvent B), which is typically acetonitrile or methanol.[3]
-
Set up the HPLC method. A good starting point for a gradient method is:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., starting with the lowest pH).
-
Inject the p-coumaric acid standard solution.
-
Record the chromatogram and calculate the tailing factor (Asymmetry Factor). A value greater than 1.2 is generally considered tailing.[1]
-
Repeat steps 4-6 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each injection.
-
Analyze the data. Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (closest to 1.0).
Data Presentation: Impact of Mobile Phase pH on Peak Tailing
| Mobile Phase Aqueous Component (Solvent A) | Approximate pH | Tailing Factor (As) | Peak Shape Observation |
| Water (unbuffered) | ~6.5-7.0 | > 2.0 | Severe Tailing |
| 0.1% Acetic Acid in Water | ~3.2 | 1.5 | Moderate Tailing |
| 0.1% Formic Acid in Water | ~2.7 | 1.1 | Symmetrical Peak |
| 0.5% Phosphoric Acid in Water | ~2.1 | 1.2 | Good Symmetry |
Note: The above data is illustrative. Actual results may vary based on the specific column and HPLC system.
Troubleshooting Signaling Pathway for Peak Tailing
This diagram illustrates the cause-and-effect relationships leading to peak tailing for p-coumaric acid.
Summary of Recommended HPLC Parameters for p-Coumaric Acid
The table below summarizes typical starting conditions for the HPLC analysis of p-coumaric acid, compiled from various established methods.[13][14][15]
| Parameter | Recommended Condition | Rationale |
| Column | C18, preferably end-capped (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for phenolic acids. End-capping minimizes silanol interactions.[3][8] |
| Mobile Phase A | Water with an acidic modifier | Suppresses ionization of p-coumaric acid.[3] |
| Acidic Modifier | 0.1-1% Formic Acid, Acetic Acid, or Phosphoric Acid | Lowers pH to the 2.5-3.5 range.[3][14][15] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |
| Elution Mode | Isocratic or Gradient | Isocratic methods are simpler, while gradient elution is useful for complex samples.[3][14][15] |
| Flow Rate | 0.7 - 1.0 mL/min | Provides good efficiency and reasonable run times.[15] |
| Column Temp. | 25 - 30 °C | Ensures reproducible retention times. |
| Detection | UV, ~305-310 nm | p-Coumaric acid has a strong absorbance in this range.[14][15] |
| Injection Vol. | 5 - 20 µL | Keep volume low, especially if sample solvent is stronger than the mobile phase.[1] |
| Buffer Conc. | 10 - 50 mM | Helps to maintain a stable pH.[1][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
- 11. labcompare.com [labcompare.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. phcogres.com [phcogres.com]
- 14. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Ethyl Coumarate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the NMR analysis of ethyl coumarate derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to common experimental challenges.
Question 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Answer: Peak broadening in the NMR spectra of this compound derivatives can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Check Sample Preparation:
-
Concentration: Highly concentrated samples can lead to aggregation through hydrogen bonding of the phenolic hydroxyl groups, causing peak broadening.[1][2] Prepare a more dilute sample to minimize intermolecular interactions. For a typical ¹H NMR spectrum of a small molecule like an this compound derivative, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[3]
-
Solubility: Ensure your compound is fully dissolved. The presence of microscopic, undissolved particles can disrupt the magnetic field homogeneity, leading to broad peaks.[4] If solubility is an issue, consider gentle heating or sonication. If the problem persists, a different deuterated solvent may be necessary.[1]
-
Purity: Paramagnetic impurities, even in trace amounts, can cause significant line broadening.[3] Ensure your sample is purified and that your NMR tube and solvent are free from contaminants.
-
-
Evaluate Spectrometer Parameters:
-
Shimming: Poor shimming of the magnetic field is a common cause of broad peaks.[1] Re-shim the spectrometer before acquiring your spectrum.
-
Locking: An unstable lock on the deuterium signal of the solvent will result in distorted and broad lines. Ensure the spectrometer is properly locked.
-
-
Consider Chemical Exchange Phenomena:
-
Phenolic Proton Exchange: The hydroxyl proton of the coumarate derivatives can exchange with residual water or other labile protons in the sample. If this exchange occurs at a rate comparable to the NMR timescale, the -OH peak and neighboring peaks can broaden.[5] To confirm this, you can add a drop of D₂O to your sample; the -OH peak should disappear or diminish significantly.[1]
-
cis/trans Isomerization: If your synthesis can result in a mixture of cis and trans isomers, and there is interconversion between them on the NMR timescale, the vinylic proton signals may appear broad. Variable temperature (VT) NMR experiments can help investigate this. At lower temperatures, the exchange may slow down, resulting in sharper, distinct peaks for each isomer. At higher temperatures, the exchange may become rapid, leading to a single, sharp, averaged peak.
-
Question 2: The integration of my aromatic protons is not accurate due to the residual solvent peak. What can I do?
Answer: This is a common issue, especially when using deuterated chloroform (CDCl₃), where the residual CHCl₃ peak appears around 7.26 ppm, often overlapping with aromatic signals.[6]
-
Solvent Choice: The most straightforward solution is to use a different deuterated solvent whose residual peak does not overlap with your signals of interest.[1] For example, acetone-d₆ (residual peak at ~2.05 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm) are good alternatives.[7]
-
Use a Different Isotope of the Solvent: If you must use chloroform, consider using ¹³C-depleted CDCl₃ to reduce the intensity of the satellite peaks.
-
Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences designed to suppress the solvent signal. Consult your instrument's manual or a specialist for the appropriate technique.
Question 3: I am having trouble distinguishing between the cis and trans isomers of my this compound derivative. How can NMR help?
Answer: ¹H NMR spectroscopy is an excellent tool for differentiating between cis and trans isomers based on the coupling constant (J-value) of the vinylic protons.[8][9][10][11][12]
-
trans Isomers: The two vinylic protons in a trans configuration typically exhibit a large coupling constant, usually in the range of 12-18 Hz.[9]
-
cis Isomers: The corresponding protons in a cis configuration show a smaller coupling constant, generally between 6-12 Hz.[9]
By measuring the coupling constant between the two vinylic protons in your ¹H NMR spectrum, you can confidently assign the stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for ethyl p-coumarate?
A1: The chemical shifts can vary slightly depending on the solvent and concentration. However, typical values in CDCl₃ are provided in the tables below.
Q2: Which 2D NMR experiments are most useful for assigning the structure of a novel this compound derivative?
A2: A combination of 2D NMR experiments is essential for unambiguous structural elucidation:[13]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of spin systems, such as the ethyl group and the aromatic protons.[14][15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a clear map of C-H one-bond connections.[13][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It helps to connect different spin systems and to assign quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons.[18][19]
Q3: How can I confirm the presence of the phenolic -OH proton?
A3: The phenolic proton signal can sometimes be broad and its chemical shift is highly dependent on solvent and concentration.[5] To confirm its presence, you can perform a D₂O exchange experiment. Add a small drop of deuterium oxide to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH signal will exchange with deuterium and either disappear or significantly decrease in intensity.[1]
Data Presentation
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and coupling constants for ethyl p-coumarate in CDCl₃.
Table 1: ¹H NMR Data for Ethyl p-Coumarate in CDCl₃ [20][21][22]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.63 | d | 15.9 |
| H-2', H-6' | 7.42 | d | 8.4 |
| H-3', H-5' | 6.84 | d | 8.4 |
| H-8 | 6.30 | d | 15.9 |
| -OCH₂CH₃ | 4.25 | q | 7.1 |
| -OCH₂CH₃ | 1.33 | t | 7.1 |
| -OH | ~5.5 (broad s) | s | - |
Table 2: ¹³C NMR Data for Ethyl p-Coumarate in CDCl₃ [20][21][22]
| Carbon | Chemical Shift (δ, ppm) |
| C-9 (C=O) | 167.5 |
| C-4' | 157.9 |
| C-7 | 144.5 |
| C-2', C-6' | 130.0 |
| C-1' | 127.0 |
| C-3', C-5' | 115.9 |
| C-8 | 115.5 |
| -OCH₂CH₃ | 60.4 |
| -OCH₂CH₃ | 14.4 |
Experimental Protocols
1. Standard Sample Preparation for ¹H and ¹³C NMR
This protocol is suitable for routine analysis of this compound derivatives.
-
Weighing: Accurately weigh 5-25 mg of your purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to the vial.[3][4] Ensure the solvent contains an internal standard like tetramethylsilane (TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Mixing: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[23]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
2. General Parameters for 2D NMR Experiments
The following are general guidelines for setting up 2D NMR experiments on a 400 MHz or higher spectrometer.[13] Optimal parameters may vary depending on the specific instrument and sample.
-
COSY:
-
Pulse Program: Standard COSY (e.g., cosygpppqf).
-
Data Points: 1024-2048 in the direct dimension (F2), 256-512 increments in the indirect dimension (F1).
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Number of Scans per Increment: 4-16.
-
-
HMBC:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of ~8-10 Hz.
-
Number of Scans per Increment: 16-64.
-
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical workflow for interpreting complex NMR spectra.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. COSY [chem.ch.huji.ac.il]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 20. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. sites.bu.edu [sites.bu.edu]
Managing side reactions in the synthesis of coumarin derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side reactions in the synthesis of coumarin derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing coumarin derivatives, and what are their primary advantages and disadvantages?
A1: The most prevalent methods for coumarin synthesis are the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[1][2] Each method has distinct advantages and is suited for different starting materials and desired substitution patterns.
-
Pechmann Condensation: This method involves the reaction of a phenol with a β-keto ester under acidic conditions.[2][3] It is a versatile and widely used method, particularly for synthesizing 4-substituted coumarins.[3] However, it can be limited by the reactivity of the phenol and may require harsh conditions.[4]
-
Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[5][6] It is a classic method for coumarin synthesis but can sometimes result in the formation of O-acetyl coumaric acid as a minor byproduct.[7]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[8] For coumarin synthesis, a salicylaldehyde derivative is typically reacted with a compound containing an active methylene group.[8] It is a high-yielding reaction, often performed under mild conditions.[8]
-
Wittig Reaction: This reaction converts aldehydes and ketones to alkenes using a triphenyl phosphonium ylide.[9] It can be adapted for coumarin synthesis, offering good stereochemical control.[9]
Q2: How can I minimize the formation of side products in my coumarin synthesis?
A2: Minimizing side product formation generally involves optimizing reaction conditions. Key strategies include:
-
Temperature Control: High temperatures can often lead to the formation of byproducts.[10] Running the reaction at the lowest effective temperature is advisable.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly impact the reaction's selectivity.[10] Experiment with different catalysts and optimize the loading to favor the desired product.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway.[11] For instance, in certain Wittig reactions for coumarin synthesis, polar solvents like DMF favor the desired aromatic electrophilic substitution over other pathways.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side product formation due to shorter reaction times.[12]
Q3: What are the best practices for purifying coumarin derivatives?
A3: Purification of coumarin derivatives typically involves standard laboratory techniques.
-
Recrystallization: This is a common and effective method for purifying solid coumarin derivatives. The choice of solvent is crucial for obtaining high purity and yield. Ethanol or aqueous methanol are often suitable solvents.[13]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful purification technique.[13]
-
Work-up Procedures: A proper work-up is essential to remove catalysts and unreacted starting materials before final purification. This may involve washing with acidic or basic solutions, followed by extraction with an organic solvent.[14]
Troubleshooting Guides
Pechmann Condensation
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Product Yield | Inactive phenol (electron-withdrawing groups).[4] | Use a more activated phenol or harsher reaction conditions (stronger acid, higher temperature). |
| Deactivated or insufficient catalyst.[10] | Use fresh catalyst and optimize the catalyst loading (typically 5-25 mol%).[10] | |
| Reaction time is too short. | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Formation of Multiple Products | High reaction temperature.[10] | Lower the reaction temperature to the minimum required for the reaction to proceed.[10] |
| Excess catalyst.[10] | Reduce the amount of catalyst used. | |
| Formation of chromone byproduct (Simonis chromone cyclization).[2] | This can occur with certain substrates and catalysts like P₂O₅. Consider alternative catalysts. |
Perkin Reaction
| Problem | Possible Cause | Troubleshooting Solution |
| Low Yield of Coumarin | Incomplete reaction. | Ensure anhydrous conditions and use freshly fused sodium acetate. |
| Formation of O-acetyl coumaric acid.[7] | This is a common side product. The reaction mechanism can involve an intramolecular aldol-type condensation. Optimizing the base and temperature may favor the desired cyclization.[7] | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize. | Attempt purification by fractional distillation under reduced pressure.[14] |
Knoevenagel Condensation
| Problem | Possible Cause | Troubleshooting Solution |
| Reaction is Slow or Incomplete | Weak base catalyst. | While weak bases like piperidine are common, a stronger base might be required for less reactive substrates. |
| Steric hindrance in the aldehyde or active methylene compound. | Consider using a less sterically hindered starting material if possible. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Ensure the stoichiometry is correct. Purification by recrystallization or column chromatography is often necessary.[13] |
| Yellow coloration of the product. | This may indicate minor impurities that can sometimes be removed by recrystallization.[8] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and conditions on the yield of coumarin derivatives from various studies.
Table 1: Influence of Catalyst on Pechmann Condensation Yield
| Phenol | β-Keto Ester | Catalyst | Conditions | Yield (%) |
| Resorcinol | Ethyl acetoacetate | FeF₃ | Microwave, solvent-free | High |
| Substituted Phenols | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, room temp. | 85-95 |
| Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, solvent-free | 43 |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, solvent-free | 97 |
Table 2: Comparison of Yields in Knoevenagel Condensation
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Yield (%) |
| Salicylaldehyde | Meldrum's acid | Sodium azide, water, RT | 99 |
| Salicylaldehyde | Meldrum's acid | Potassium carbonate, water, RT | 92 |
| Substituted salicylaldehydes | Meldrum's acid | Yb(OTf)₃, microwave, solvent-free | 93-98 |
| Salicylaldehyde | Diethyl malonate | Piperidine, acetic acid, EtOH | - |
Experimental Protocols
Protocol 1: Microwave-Assisted Pechmann Condensation using FeF₃ Catalyst
This protocol is adapted from a solvent-free synthesis using iron(III) fluoride.[12]
-
Reactant Mixture: In a microwave-safe vessel, combine the substituted phenol (e.g., resorcinol, 1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalyst Addition: Add iron(III) fluoride (FeF₃, 5 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 5-15 minutes at a power and temperature appropriate for the specific reactants (e.g., 300W, up to 120°C). Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst. Dry the organic layer, evaporate the solvent, and purify the product by recrystallization from ethanol.
Protocol 2: Knoevenagel Condensation for 3-Acetylcoumarin
This protocol describes the synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate.[8]
-
Reactant Mixture: In a round-bottom flask, mix salicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or morpholine.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC.
-
Work-up and Purification: The product often precipitates from the reaction mixture upon completion. Collect the solid by filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 3-acetylcoumarin.[8]
Visualizations
Pechmann Condensation: Troubleshooting Workflow
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. sciforum.net [sciforum.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Scaling up the synthesis of ethyl coumarate for preclinical studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of ethyl coumarate for preclinical studies. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is best for scaling up?
A1: The most prevalent laboratory methods for synthesizing this compound are the Fischer-Speier esterification of p-coumaric acid and the Knoevenagel condensation. For scaling up, Fischer esterification is often a straightforward choice due to the relatively low cost of starting materials and simple reaction conditions.[1][2] However, Knoevenagel condensation can also be adapted for larger scales, particularly with the use of green catalysts and solvent-free conditions, which can simplify downstream processing and reduce environmental impact.[3][4][5]
Q2: What are the typical yields I can expect for this compound synthesis?
A2: Yields for this compound synthesis are highly dependent on the chosen method and optimization of reaction conditions. Under optimized laboratory conditions, Fischer esterification can achieve yields of up to 92%.[6][7] Knoevenagel condensation also reports high yields, with some methods achieving 87-94%.[4] For scaled-up production, yields may vary, and process optimization is crucial.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and common technique to monitor the progress of the reaction.[1][8] By spotting the reaction mixture alongside the starting material (e.g., p-coumaric acid) on a TLC plate, you can visually track the disappearance of the reactant and the appearance of the this compound product.[1][8]
Q4: What are the critical parameters to control during scale-up?
A4: When scaling up, precise control of reaction parameters is essential. Key parameters include temperature, reaction time, catalyst concentration, and efficient removal of byproducts like water (in Fischer esterification).[1][8] For larger volumes, heat transfer and mixing become critical to ensure a homogenous reaction mixture and avoid localized overheating, which can lead to side reactions.[1][9] The use of continuous flow reactors can offer excellent control over these parameters for industrial-scale production.[9]
Q5: What are the recommended purification techniques for large-scale synthesis?
A5: For preclinical study-grade purity, purification is critical. At a larger scale, recrystallization is a viable and economical first step to remove the bulk of impurities.[10] For higher purity, silica gel column chromatography is effective, though it can be time-consuming and solvent-intensive for very large quantities.[2][10] Alternative methods for industrial scale include fractional distillation and high-performance liquid chromatography (HPLC).[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The amount of acid catalyst (in Fischer esterification) or base catalyst (in Knoevenagel) may be too low.[8][11] 2. Short Reaction Time: The reaction may not have reached completion.[8] 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward at an adequate rate.[8][11] 4. Presence of Water: In Fischer esterification, water in the reactants or solvent can inhibit the reaction.[8] | 1. Optimize Catalyst Loading: Experimentally determine the optimal catalyst concentration (typically 1-5 mol% for acid catalysts).[1] 2. Increase Reaction Time: Monitor the reaction by TLC and continue until the starting material is consumed.[8] 3. Adjust Temperature: Ensure the reaction is heated to the optimal temperature (e.g., gentle reflux for Fischer esterification).[1][8] 4. Use Anhydrous Conditions: Use dry solvents and glassware. Consider adding a dehydrating agent like molecular sieves.[8] |
| Dark Brown or Black Reaction Mixture | 1. Overheating: Excessive temperatures can promote polymerization and other side reactions involving the double bond of the coumarate structure.[1] 2. Harsh Catalyst: Some catalysts may be too strong, leading to charring or degradation.[1] | 1. Maintain Gentle Reflux: Avoid excessive heating and ensure even temperature distribution, especially at larger scales.[1] 2. Consider a Milder Catalyst: If charring persists, explore alternative, milder catalysts.[1] |
| Difficulty in Isolating the Product | 1. Incomplete Removal of Unreacted p-Coumaric Acid: The acidic starting material can co-precipitate or make extraction difficult.[1][8] 2. Emulsion Formation During Extraction: This can occur during the work-up phase, making layer separation challenging.[8] 3. Oily Product: The crude product may not solidify, complicating isolation by filtration.[11] | 1. Base Wash: During work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted acid.[1][6] 2. Break Emulsion with Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel to help break up emulsions.[1][8] 3. Induce Crystallization: Try cooling the solution in an ice bath or scratching the inside of the flask to induce crystallization. If it remains an oil, purification by column chromatography is the best option.[5][11] |
| Poor Yield After Scale-Up | 1. Inefficient Heat Transfer: In large reactors, it can be difficult to maintain a consistent temperature throughout the mixture. 2. Inadequate Mixing: Poor agitation can lead to localized concentration gradients and non-uniform reaction conditions. 3. Equilibrium Limitations: For reversible reactions like Fischer esterification, the increased volume can make byproduct removal less efficient.[8] | 1. Use Appropriate Equipment: Employ a reactor with a suitable heating mantle and overhead stirrer for efficient heat transfer and mixing. 2. Optimize Agitation: Adjust the stirring speed to ensure the mixture is homogeneous. 3. Efficient Water Removal: For Fischer esterification at scale, consider using a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[8] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Typical Catalyst | Typical Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Fischer-Speier Esterification | p-Coumaric acid, Ethanol | Concentrated H₂SO₄ or HCl[2][6] | Ethanol (in excess)[2][6] | ~70-80 (Reflux)[2][12] | 5 - overnight[6][12] | up to 92[6][7] |
| Knoevenagel Condensation | Salicylaldehyde, Diethyl malonate | L-proline[4] | Ethanol[4] | 80[4] | 18 - 48[4] | 87 - 94[4] |
| Enzymatic Transesterification | Ethyl p-coumarate, Fatty alcohol | Novozym 435[6] | None (heated) | 75[6] | 24[6] | 40 - 65 (for longer chain esters)[6] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for this compound Synthesis
This protocol describes a common lab-scale synthesis of this compound from p-coumaric acid.
Materials:
-
p-Coumaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in an excess of absolute ethanol (e.g., 106 mL).[6][7]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 8 drops).[6][7]
-
Reflux: Heat the mixture to a gentle reflux and maintain for several hours (e.g., overnight).[6][7] Monitor the reaction's progress using TLC until the p-coumaric acid is consumed.[1]
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the excess ethanol.[6][7]
-
Work-up: Dilute the resulting crude oil with ethyl acetate. Transfer the solution to a separatory funnel and wash it three times with a saturated NaHCO₃ solution to neutralize the acid and remove any unreacted p-coumaric acid.[6][7] Subsequently, wash the organic layer with water and then with brine.[6][7]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[6][7]
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography to yield pure this compound.[2][10]
Protocol 2: L-Proline-Catalyzed Knoevenagel Condensation
This protocol provides a greener synthesis of a coumarin derivative, which can be adapted for this compound.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction vial or flask, combine salicylaldehyde (e.g., 0.05 mol), diethyl malonate (1.05 equivalents), and L-proline (10.0 mol%) in ethanol (e.g., 20 mL).[5]
-
Heating: Stir the mixture at 80°C for 18-48 hours.[4][5] Monitor the reaction progress using TLC.
-
Crystallization: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution to 4°C to induce crystallization.[5] If crystallization is slow, it can be aided by the addition of diethyl ether.[5]
-
Isolation: Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound via Fischer-Speier esterification.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A logical progression for scaling up the synthesis of this compound for preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound|For Research Use [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing solvent waste in the purification of ethyl coumarate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent waste during the purification of ethyl coumarate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that can lead to increased solvent consumption during the purification of this compound by flash chromatography and recrystallization.
Flash Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation (Broad or Overlapping Peaks) | - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, leading to poor resolution and the need for a long elution with excessive solvent. - Improper Column Packing: Channels or cracks in the silica gel bed can cause uneven solvent flow and band broadening. - Column Overloading: Exceeding the column's loading capacity will result in poor separation. | - Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for a retention factor (Rf) of ~0.3 for this compound. A common starting point is a mixture of ethyl acetate and hexane.[1] - Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. - Reduce Sample Load: Use a higher capacity column or reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly or Too Slowly | - Incorrect Solvent Polarity: A mobile phase that is too polar will cause the compound to elute quickly with the solvent front, while a non-polar mobile phase will result in long retention times and excessive solvent use. | - Adjust Solvent Ratio: If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). If it elutes too slowly, gradually increase the polarity.[1] |
| Need for Multiple Column Runs | - Suboptimal Separation: Poor resolution may necessitate re-purification of mixed fractions, doubling solvent consumption. | - Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve separation between closely eluting impurities and the target compound, often reducing the total solvent volume compared to an isocratic elution. |
| Use of Hazardous Solvents | - Traditional Solvent Systems: Dichloromethane and other chlorinated solvents are effective but pose significant health and environmental risks. | - Substitute with Greener Solvents: Consider replacing dichloromethane with greener alternatives. A mixture of ethyl acetate and ethanol (3:1) can be a more sustainable polar eluent, used in combination with non-polar solvents like heptane. |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize Upon Cooling | - Excess Solvent: The solution is not supersaturated because too much solvent was used to dissolve the crude product.[1] - Rapid Cooling: Cooling the solution too quickly can inhibit crystal nucleation.[1] | - Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool slowly again.[1] - Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1] - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[1] |
| "Oiling Out" of the Product | - High Solute Concentration: The compound comes out of solution as a liquid instead of a solid. - Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute. | - Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly. - Change the Solvent System: Select a solvent with a lower boiling point. |
| Low Recovery of Purified Product | - High Solubility in Cold Solvent: The chosen solvent dissolves a significant amount of the product even at low temperatures. - Excessive Washing: Washing the collected crystals with too much cold solvent. | - Optimize the Solvent System: Use a solvent pair (e.g., ethyl acetate/hexane) to fine-tune the solubility. The ideal system will have high solubility at high temperatures and very low solubility at low temperatures. - Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent. |
| Impure Recrystallized Product | - Ineffective Solvent Choice: The impurities have similar solubility profiles to this compound in the chosen solvent. - Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice. | - Select a Different Solvent: Perform small-scale solubility tests to find a solvent that either leaves impurities undissolved at high temperatures or keeps them in solution at low temperatures. - Ensure Slow Cooling: Slower cooling allows for the formation of a more ordered crystal lattice that excludes impurities. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is generally more solvent-efficient for this compound: flash chromatography or recrystallization?
A1: Recrystallization is often more solvent-efficient for removing small amounts of impurities from a solid sample, as it typically requires less solvent than column chromatography.[1] However, for separating significant quantities of impurities or compounds with similar polarities, column chromatography may be necessary. Optimizing either technique is key to minimizing waste.
Q2: How can I choose greener solvents for the purification of this compound?
A2: Several solvent selection guides rank common laboratory solvents based on safety, health, and environmental criteria. Generally, preferred solvents include water, ethanol, acetone, and heptane. Solvents like ethyl acetate are considered usable, while dichloromethane, chloroform, and benzene should be avoided whenever possible.
Q3: Are there alternatives to traditional flash chromatography that use less solvent?
A3: Yes, Supercritical Fluid Chromatography (SFC) is a greener alternative that uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents. SFC is particularly effective for the purification of natural products and chiral compounds.
Q4: How can I reduce solvent usage during flash chromatography?
A4: You can reduce solvent consumption by using smaller, more efficient chromatography columns packed with smaller silica particles, which increases the surface area and loading capacity. Additionally, optimizing your solvent gradient to be as shallow as possible while still achieving separation will minimize waste.
Q5: What is the best way to handle solvent waste generated during purification?
A5: The principles of green chemistry recommend reducing, reusing, and recycling. After purification, simple distillation can often be used to recover and purify solvents like ethyl acetate and hexane for reuse in subsequent purifications or for cleaning glassware.
Data Presentation
Table 1: Green Solvent Selection Guide
This table provides a summary of solvent classifications based on green chemistry principles to aid in selecting more sustainable alternatives for purification.
| Classification | Solvents | Rationale |
| Recommended | Water, Ethanol, Heptane, Acetone | Low toxicity, renewable sources, and lower environmental impact. |
| Usable | Ethyl Acetate, Methanol, Isooctane, Toluene | Acceptable alternatives with moderate environmental and/or health concerns. |
| Undesirable | Dichloromethane (DCM), Chloroform, Hexane*, Diethyl Ether | High toxicity, environmental persistence, and/or safety hazards. |
* While hexane is effective, heptane is often preferred due to lower neurotoxicity.
Table 2: Comparison of Purification Techniques for this compound
This table offers a qualitative comparison of common purification techniques for this compound with a focus on solvent consumption.
| Technique | Typical Solvent Consumption | Advantages | Disadvantages |
| Recrystallization | Low to Moderate | Simple, can be highly efficient for specific impurities, good for large scales. | Not suitable for all impurity profiles, potential for low yield if not optimized. |
| Flash Chromatography | High | Versatile for a wide range of impurities, good for complex mixtures. | Generates significant solvent waste, requires packing material. |
| Optimized Flash Chromatography | Moderate | Reduced solvent use compared to standard flash, faster run times. | Requires more method development (TLC analysis, gradient optimization). |
| Supercritical Fluid Chromatography (SFC) | Very Low | Minimal organic solvent waste, fast, environmentally friendly. | Requires specialized equipment, may not be suitable for all compounds. |
Experimental Protocols
Protocol 1: Solvent-Minimized Flash Column Chromatography of this compound
This protocol outlines a procedure for purifying this compound using flash chromatography with an emphasis on reducing solvent waste.
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for this compound.[1]
-
-
Column Preparation:
-
Select the smallest possible column that can accommodate your sample size without overloading.
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.
-
Alternatively, for better separation and less solvent use during loading, dry-load the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent before adding the powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase determined by TLC.
-
If a gradient is needed, increase the polarity slowly and in steps (a step gradient) rather than a continuous linear gradient, as this can sharpen peaks and reduce solvent use. For example, elute with two column volumes of 5% ethyl acetate/hexane, followed by two column volumes of 10% ethyl acetate/hexane, and so on.
-
Collect fractions and monitor by TLC.
-
-
Solvent Removal and Recycling:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator.
-
The collected solvent mixture (ethyl acetate/hexane) can be separated by distillation and reused for future purifications or for cleaning.
-
Protocol 2: Optimized Recrystallization of this compound
This protocol describes a method for recrystallizing this compound using a mixed solvent system to maximize yield and minimize solvent waste.
-
Solvent Selection:
-
Based on solubility data, a mixed solvent system of ethyl acetate and hexane is a good starting point. This compound is soluble in ethyl acetate and less soluble in hexane.[1]
-
-
Dissolution:
-
In a fume hood, place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to just dissolve the solid. Adding solvent in small portions is crucial to avoid using an excess.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat it with hot solvent.
-
-
Induce Crystallization:
-
While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a very small amount of ice-cold hexane to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Workflow for selecting a green purification method.
References
Technical Support Center: Enhancing the Stability of Ethyl Coumarate in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing ethyl coumarate in their experiments, maintaining its stability in cell culture media is paramount for obtaining accurate and reproducible results. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with the stability of this compound under typical cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound, an ester of p-coumaric acid, is a phenolic compound investigated for various biological activities, including antioxidant and anti-inflammatory properties. Its stability in aqueous and pH-neutral environments like cell culture media is a concern because it can degrade over the course of an experiment, typically held at 37°C. This degradation can lead to a decrease in the effective concentration of the active compound, potentially resulting in inaccurate or misleading experimental outcomes. The primary degradation pathways are hydrolysis and oxidation.
Q2: What are the main degradation pathways for this compound in cell culture media?
The two primary degradation pathways for this compound in cell culture media are:
-
Hydrolysis: The ester bond of this compound can be cleaved in the aqueous environment of the cell culture medium, a process that can be accelerated at physiological pH (around 7.4) and temperature (37°C). This reaction yields p-coumaric acid and ethanol. The biological activity of p-coumaric acid may differ from that of its ethyl ester, leading to confounding results.
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation. Components in the cell culture media, exposure to light, and the presence of reactive oxygen species (ROS) generated by cellular metabolism can contribute to its oxidative degradation. This can lead to the formation of various oxidized byproducts, diminishing the concentration of the parent compound.
Q3: What are the visible signs of this compound instability in my cell culture experiments?
Visible signs of instability can include:
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Precipitation: While often related to solubility issues, degradation products may have different solubility profiles, leading to the formation of precipitates in the culture medium.
-
Color Change in Media: Oxidative degradation of phenolic compounds can sometimes result in a yellowish or brownish discoloration of the cell culture medium.
-
Inconsistent or Diminished Biological Effects: If you observe a weaker than expected biological response or high variability between replicate experiments, it could be an indication of compound degradation over the incubation period.
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected biological activity in multi-day experiments.
| Possible Cause | Suggested Solution |
| This compound degradation | The concentration of active this compound is decreasing over time due to hydrolysis or oxidation. |
| 1. Frequent Media Changes: Replace the culture medium with freshly prepared medium containing this compound every 24 hours to maintain a more consistent concentration. | |
| 2. Use of Antioxidants: Co-incubate with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative degradation. Always perform a control experiment with the antioxidant alone to ensure it does not interfere with the assay. | |
| 3. Encapsulation: Consider using cyclodextrins to form inclusion complexes with this compound. This can protect the molecule from hydrolysis and improve its stability in the aqueous environment. |
Problem 2: Observed precipitation or cloudiness in the cell culture medium after adding this compound.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Adding a concentrated stock solution in an organic solvent (like DMSO) directly to the medium can cause it to precipitate. |
| 1. Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO. | |
| 2. Proper Dilution Technique: When preparing the final working concentration, add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing to ensure rapid and uniform dispersion. | |
| 3. Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic level for your specific cell line (typically <0.5%). | |
| Formation of Insoluble Degradation Products | The degradation products of this compound may be less soluble than the parent compound. |
| Follow the solutions for Problem 1 to minimize degradation. |
Quantitative Data on Stability
While specific kinetic data for this compound in cell culture media is limited in publicly available literature, the following table provides an overview of factors influencing the stability of phenolic esters and potential stabilization strategies.
| Condition/Agent | Effect on Stability | Rationale |
| Physiological pH (~7.4) | Can promote hydrolysis | The hydroxide ions in a neutral to slightly alkaline solution can catalyze the cleavage of the ester bond. |
| Elevated Temperature (37°C) | Accelerates degradation | Increased thermal energy enhances the rates of both hydrolysis and oxidation reactions. |
| Presence of Serum | Variable | Serum albumin can either stabilize the compound by binding to it or potentially accelerate hydrolysis through its esterase-like activity. The net effect can be compound and condition-dependent. |
| Antioxidants (e.g., N-acetylcysteine) | Increases stability | Scavenges reactive oxygen species, thereby reducing oxidative degradation of the phenolic structure of this compound. |
| Cyclodextrins | Increases stability | Encapsulation of the this compound molecule within the hydrophobic cavity of the cyclodextrin can protect the ester linkage from hydrolysis.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experimental duration.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system
-
p-Coumaric acid (as a potential degradation product standard)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Spike the complete cell culture medium with the this compound stock solution to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The 0-hour time point serves as your initial concentration reference.
-
Sample Analysis:
-
Thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
If possible, also monitor for the appearance of a peak corresponding to p-coumaric acid.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial (0-hour) concentration versus time.
-
From this plot, you can determine the rate of degradation and the half-life of this compound under your experimental conditions.
-
Visualizing Degradation and Experimental Workflow
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound in cell culture.
Workflow for Assessing this compound Stability
References
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Ethyl Coumarate and Methyl Coumarate
In the ongoing search for effective and safe antifungal agents, naturally derived compounds have garnered significant attention. Among these, ethyl coumarate and mthis compound, both derivatives of p-coumaric acid, have demonstrated promising antifungal properties. This guide provides a detailed comparison of their antifungal efficacy, supported by available experimental data, methodologies, and an exploration of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Antifungal Activity
While direct comparative studies testing this compound and mthis compound head-to-head against a wide range of fungal species are limited, existing research provides valuable insights into their individual effectiveness, particularly against the phytopathogenic fungus Alternaria alternata.
| Compound | Fungal Species | Assay Type | Concentration | Efficacy Metric | Reference |
| Ethyl p-coumarate | Alternaria alternata | Mycelial Growth | 176.8 µg/mL | IC₅₀ | [1][2] |
| Ethyl p-coumarate | Alternaria alternata | In vivo (Jujube fruit) | 100 and 800 µg/mL | Significant reduction in black spot rot | [1] |
| Ethyl p-coumarate | Botrytis cinerea | Not Specified | Not Specified | Promising antifungal activity | [2] |
| Ethyl p-coumarate | Sclerotinia sclerotiorum | Not Specified | Not Specified | Promising antifungal activity | [2] |
| Methyl p-coumarate | Alternaria alternata | Antifungal Activity | 200 µg/mL | Inhibition of Alternaria rot in jujube fruit | [3][4] |
| Methyl p-coumarate | Candida albicans | Broth Microdilution | 32 - >64 µg/mL | MIC Range | [5] |
| Methyl p-coumarate | Aspergillus fumigatus | Broth Microdilution | 250 µg/mL | MIC | [5] |
| Methyl p-coumarate | Fusarium solani | Broth Microdilution | 125 µg/mL | MIC | [5] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal properties of ethyl and mthis compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound or Mthis compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium (with L-glutamine, buffered with MOPS)
-
96-well flat-bottom microtiter plates
-
Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer (optional, for quantitative reading)
-
-
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compound (ethyl or mthis compound) in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. The concentration should be adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[6][7]
-
In Vitro Mycelial Growth Inhibition Assay
This assay is used to evaluate the effect of a compound on the growth of filamentous fungi.
-
Materials:
-
This compound or Mthis compound
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Fungal strain (e.g., Alternaria alternata)
-
Ethanol or DMSO for dissolving the compound
-
-
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Compound Incorporation: Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony daily. The percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.
-
Mechanism of Action
Both this compound and mthis compound are believed to exert their antifungal effects primarily by targeting the fungal cell membrane.[2] This mechanism involves the disruption of the plasma membrane's integrity, leading to a cascade of detrimental events for the fungal cell.[1][2]
Key Events in the Proposed Mechanism of Action:
-
Membrane Permeabilization: The compounds increase the permeability of the plasma membrane.[1]
-
Leakage of Intracellular Components: This disruption leads to the leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars.[1]
-
Oxidative Stress: Treatment with these compounds can induce the formation of endogenous reactive oxygen species (ROS).[1]
-
Cellular Damage: The accumulation of ROS leads to oxidative damage to cellular components, including lipid peroxidation of the cell membrane.[1]
-
Morphological Changes: Ultimately, this damage results in morphological changes such as distortion, shrinking, and shriveling of the fungal spores and mycelia.[1]
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|For Research Use [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Ethyl Coumarate vs. p-Coumaric Acid: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of ethyl coumarate and its parent compound, p-coumaric acid. The esterification of the carboxylic acid group in p-coumaric acid to form this compound results in increased lipophilicity, which significantly influences its biological efficacy.[1] This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to aid in research and drug development.
Comparative Analysis of Biological Activities
The primary difference in the bioactivity between p-coumaric acid and its ethyl ester lies in their physicochemical properties. The addition of an ethyl group increases the molecule's ability to permeate biological membranes, leading to enhanced efficacy in cellular and in vivo models for certain activities compared to the more polar p-coumaric acid.[1]
Antioxidant Activity
The antioxidant capacity of both molecules is primarily attributed to the phenolic hydroxyl group, which is key to their radical scavenging properties.[1] While p-coumaric acid is a well-documented powerful antioxidant, the esterification in this compound can influence this activity.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Test System | IC50 / Activity |
| p-Coumaric Acid | DPPH | Methanol | IC50: ~30-33 µg/mL[2] |
| FRAP | - | 24–113 µM Fe2+[2] | |
| ORAC | - | 20–33 µM TE[2] | |
| Antiglycation & Antioxidant | In vitro | Showed consistently better results than o- and m- coumaric acid at 200 µM[2] | |
| This compound | Antifungal & Antioxidant | - | Dihydroxylated fatty p-coumarate esters showed significant effects[3] |
Note: Direct comparative IC50 values for this compound in standardized antioxidant assays are limited in the reviewed literature. However, its derivatives have shown significant antioxidant potential.[4]
Anti-inflammatory Activity
Both compounds have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[1][2]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Model System | Key Findings |
| p-Coumaric Acid | LPS-stimulated RAW264.7 macrophages | Significantly inhibited iNOS, COX-2, IL-1β, and TNF-α expression by blocking NF-κB and MAPK signaling pathways.[2] |
| Carrageenan-induced paw edema in rats | Reduced paw edema.[2] | |
| This compound | Acute and chronic inflammation models in mice | Inhibits neutrophil migration and reduces inflammatory mediators.[5] |
| Carrageenan-induced paw edema in mice | Decreased the migration rate of leukocytes and paw edema.[5] |
Caption: Inhibition of NF-κB and MAPK pathways by p-coumaric acid and this compound.
Anticancer Activity
The esterification of p-coumaric acid has been shown to enhance its cytotoxic effects against various cancer cell lines, particularly melanoma.[1][6] This is attributed to increased lipophilicity, allowing for better cell membrane penetration.
Table 3: Comparison of Anticancer/Cytotoxic Activity
| Cell Line | Compound | Activity Metric (IC50) | Reference |
| B16-F10 Melanoma | Methyl p-Coumarate | 130 µM | [1] |
| B16-F10 Melanoma | p-Coumaric Acid | Less cytotoxic than ester derivative | [1] |
| SK-MEL-25 Melanoma | Ethyl p-Coumarate | More cytotoxic than p-Coumaric Acid | [1][6] |
| SK-MEL-25 Melanoma | n-Butyl p-Coumarate | More cytotoxic than p-Coumaric Acid | [1] |
| HT-29 & SW480 Colon Cancer | p-Coumaric Acid | Induces caspase-dependent apoptosis | [7] |
| HCT-15 Colon Cancer | p-Coumaric Acid | Suppresses EGFR gene expression | [7] |
Antimicrobial Activity
Both p-coumaric acid and its derivatives possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[8]
Table 4: Comparison of Antimicrobial Activity
| Organism | Compound | Activity Metric (MIC) | Reference |
| Gram-positive & Gram-negative bacteria | p-Coumaric Acid | 0.5-2.5 mg/mL | [8] |
| Botrytis cinerea & Sclerotinia sclerotiorum | Dihydroxylated p-coumarate fatty esters | 100% relative inhibition at 100 µM | [3][9] |
| Staphylococcus aureus, Bacillus subtilis | trans-o-Coumaric Acid | Active | [8] |
Note: Specific MIC values for this compound are not as extensively documented in direct comparison to p-coumaric acid, but its derivatives show potent activity.[3][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
-
A solution of DPPH (0.1 mM) in methanol is prepared.[10]
-
20 μL of the diluted sample (this compound or p-coumaric acid at various concentrations) is added to 135 μL of the DPPH solution.[10]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[10]
-
The absorbance of the mixture is measured at 517 nm using a spectrophotometer.[10]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.[10]
-
An ABTS radical cation (ABTS•+) stock solution is prepared by mixing 7 mM ABTS and 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.[11][12]
-
The ABTS•+ working solution is prepared by diluting the stock solution with deionized water to an absorbance of 0.70 ± 0.10 at 734 nm.[12][13]
-
10 μL of the diluted sample is mixed with 160 μL of the ABTS•+ working solution.[10]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[11]
-
The percentage of ABTS radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.[10]
Anti-inflammatory Activity Assays
-
RAW264.7 cells are seeded in a 96-well plate and incubated for 24 hours.[14]
-
Cells are pre-treated with various concentrations of the test compounds for 2 hours.[14]
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[14]
-
The amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.[1]
-
The assay measures the production of prostaglandins (e.g., PGF2α or PGE2) from arachidonic acid by COX-1 and COX-2 enzymes.[15][16]
-
The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme.[17]
-
Arachidonic acid is added to initiate the enzymatic reaction.[16]
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA).[15][17]
-
The inhibitory activity is determined by comparing the amount of prostaglandin produced in the presence of the test compound to that of a control.[15]
Anticancer Activity Assay
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.[18]
-
The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).[18]
-
After incubation, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well.[18]
-
The plate is incubated for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
The medium is removed, and 100 μL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[18][19]
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[19]
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.[18]
Antimicrobial Activity Assays
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microplate with broth medium (e.g., Mueller-Hinton Broth).[20][21][22]
-
A standardized inoculum of the target microorganism is prepared and added to each well.[20][21]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]
-
This assay is performed after the MIC determination.[21]
-
A small aliquot from the wells showing no visible growth in the MIC assay is plated onto an appropriate agar medium.[21]
-
The plates are incubated for 18-24 hours.[24]
-
The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial count.[21]
Visualizations
General Experimental Workflow
Caption: General experimental workflow for the bioactivity comparison of the two compounds.
Structure-Activity Relationship
Caption: Logical relationship between structure, properties, and enhanced bioactivity.
Conclusion
The comparative analysis reveals a clear structure-activity relationship between p-coumaric acid and this compound. The esterification of p-coumaric acid to this compound enhances its lipophilicity, which often translates to superior activity in cellular models.[1] This is particularly evident in its anticancer effects, where this compound and other esters demonstrate greater cytotoxicity against melanoma cells than the parent acid.[1][6] While p-coumaric acid is a potent antioxidant and anti-inflammatory agent, this compound also exhibits significant anti-inflammatory properties, notably by inhibiting leukocyte migration.[2][5]
For drug development, this compound may serve as a promising lead compound, especially for applications requiring efficient cell membrane penetration. Future research should focus on direct, standardized comparisons of their bioactivities across a wider range of models to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2.8. Antioxidant activities [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. emerypharma.com [emerypharma.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 24. youtube.com [youtube.com]
Validation of ethyl coumarate as a non-competitive inhibitor of aldose reductase.
A detailed comparison of ethyl coumarate's performance against other aldose reductase inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, a derivative of p-coumaric acid, has been identified as a potent, non-competitive inhibitor of aldose reductase, a key enzyme implicated in the long-term complications of diabetes.[1][2] This guide provides an objective comparison of this compound's inhibitory effects with other known aldose reductase inhibitors, presents detailed experimental methodologies for its validation, and visualizes the relevant biological pathways and workflows.
Performance Comparison of Aldose Reductase Inhibitors
The inhibitory efficacy of this compound against aldose reductase has been quantified and compared with several other well-established inhibitors. The data, summarized in the table below, highlights this compound's potent inhibitory activity.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| This compound (p-coumaric acid ethyl ester) | Non-competitive | 1.92[1][2] | 0.94[1][2] |
| Epalrestat | Not specified | 0.01 (10 nM)[3] | Not Found |
| Ponalrestat | Non-competitive | Not Found | 0.0077 (7.7 nM) |
| Sorbinil | Not specified | ~3.45[4] | Not Found |
| Ranirestat | Not specified | 0.4 (400 nM)[3] | Not Found |
| Tolrestat | Not specified | 0.035 (35 nM)[3] | Not Found |
| Quercetin | Not specified | Not Found | Not Found |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentrations. The data presented here is for comparative purposes. A direct comparison is most accurate when assays are performed under identical conditions.
Experimental Protocols
The validation of this compound as a non-competitive inhibitor of aldose reductase involves a series of key experiments. The detailed methodologies for these experiments are crucial for reproducibility and further investigation.
Aldose Reductase Enzyme Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound against aldose reductase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in the wells of a microplate.
-
Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Enzyme Kinetics and Determination of Inhibition Type (Ki)
This experiment elucidates the mechanism by which this compound inhibits aldose reductase.
Objective: To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
Principle: By measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the type of inhibition.
Procedure:
-
Perform the aldose reductase enzyme assay as described above.
-
For each fixed concentration of this compound (including zero), vary the concentration of the substrate, DL-glyceraldehyde.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data on a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Interpretation of the Lineweaver-Burk Plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The Ki value can be determined from the intercepts and slopes of the lines on the Lineweaver-Burk plot or by using non-linear regression analysis of the raw data. For non-competitive inhibition, the Ki is the concentration of the inhibitor that reduces the Vmax by half.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context and process of validating this compound as an aldose reductase inhibitor, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Workflow for the validation of an aldose reductase inhibitor.
References
- 1. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Coumaric Acid Isomers
For Immediate Release:
A detailed comparative guide for researchers, scientists, and drug development professionals on the antioxidant capacities of ortho-, meta-, and para-coumaric acid isomers. This report synthesizes experimental data to provide an objective performance comparison, complete with detailed methodologies and pathway visualizations.
Coumaric acids, a group of hydroxycinnamic acids found in a variety of plant sources, have garnered significant interest for their antioxidant properties. These compounds exist in three isomeric forms: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA), distinguished by the position of the hydroxyl group on the phenyl ring. This structural nuance significantly influences their biological activity, particularly their ability to neutralize free radicals. This guide presents a comparative study of the antioxidant potential of these three isomers, supported by quantitative data from established in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of the coumaric acid isomers have been evaluated using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The data consistently indicates that p-coumaric acid exhibits the most potent antioxidant activity among the three isomers.[1][2] This is often attributed to the para-position of the hydroxyl group, which enhances radical stabilization.[1]
| Isomer | DPPH Radical Scavenging Activity (EC50, µmol/assay)[1] | ABTS Radical Cation Scavenging Activity (TEAC)[1] | Ferric Reducing Antioxidant Power (FRAP) (µM Fe²⁺)[1] | Oxygen Radical Absorbance Capacity (ORAC) (µM TE)[1] |
| o-Coumaric Acid | > 200 | 2.38 | Lower than p-CA | Lower than p-CA |
| m-Coumaric Acid | > 200 | 2.15 | Lower than p-CA | Lower than p-CA |
| p-Coumaric Acid | > 200 | 2.38 | 24–113 | 20–33 |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.[1]
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.[1]
-
Various concentrations of the coumaric acid isomer solutions are added to the DPPH solution.[1]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[1]
-
The absorbance is measured at 517 nm.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.[1]
-
The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
The ABTS•⁺ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Different concentrations of the coumaric acid isomers are added to the diluted ABTS•⁺ solution.[1]
-
The absorbance is recorded at 734 nm after a 6-minute incubation period.[1]
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
A small volume of the coumaric acid isomer solution is mixed with the FRAP reagent.[1]
-
The absorbance of the reaction mixture is measured at 593 nm after a 4-minute incubation.[1]
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄.[1]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation.[1]
Procedure:
-
A fluorescein solution is prepared in a phosphate buffer (75 mM, pH 7.4).[1]
-
The coumaric acid isomer solution and the fluorescein solution are added to the wells of a microplate and incubated at 37°C.[1]
-
AAPH is added to initiate the reaction.[1]
-
The fluorescence is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm until the fluorescence has decayed.[1]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[1]
Visualizing the Mechanism of Action
The antioxidant effects of coumaric acids extend beyond direct radical scavenging to the modulation of cellular signaling pathways. p-Coumaric acid, in particular, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[3][4]
General workflow for in vitro antioxidant assays.
The Nrf2 pathway is a primary regulator of endogenous antioxidant defenses. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like p-coumaric acid, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[5][6]
Activation of the Nrf2/ARE signaling pathway by coumaric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiglycation and antioxidant potential of coumaric acid isomers: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Coumarate: A Natural Antifungal Agent Poised to Compete with Commercial Fungicides
A comprehensive analysis of the existing research reveals that ethyl coumarate, a naturally derived compound, demonstrates significant antifungal efficacy against several key agricultural pathogens, positioning it as a viable alternative to conventional commercial fungicides. This guide provides a detailed comparison of this compound with two widely used commercial fungicides, azoxystrobin and propiconazole, supported by experimental data, detailed protocols, and mechanistic diagrams.
Comparative Efficacy Against Key Agricultural Pathogens
This compound has shown pronounced antifungal activity against a range of phytopathogenic fungi, including Alternaria alternata, Botrytis cinerea, and Sclerotinia sclerotiorum. This section presents a comparative summary of its efficacy alongside the commercial fungicides azoxystrobin and propiconazole.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and the selected commercial fungicides against the specified pathogens. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons are limited.
Table 1: Efficacy Against Alternaria alternata
| Compound | Metric | Value | Reference |
| This compound | IC50 (Mycelial Growth) | 176.8 µg/mL | [1] |
| Azoxystrobin | EC50 (Mycelial Growth) | 1.86 µg/mL | [2] |
| Mycelial Inhibition (5 µg/mL) | 82% | [2] | |
| Propiconazole | EC50 (Mycelial Growth) | 1.90 µg/mL | [2] |
| Mycelial Inhibition (1 µg/mL) | 100% | [2] | |
| Mycelial Inhibition (5 µg/mL) | 100% | [2] |
Table 2: Efficacy Against Botrytis cinerea
| Compound | Metric | Value | Reference |
| This compound Derivatives | Mycelial Inhibition (100 µM) | Up to 100% | |
| Azoxystrobin | EC50 (Mycelial Growth) | >71.9 µg/mL (Resistant Isolates) | [3] |
| Propiconazole | EC50 (Mycelial Growth) | 0.31 µg/mL | [4] |
| Mycelial Inhibition (100 ppm) | 100% | [2] |
Table 3: Efficacy Against Sclerotinia sclerotiorum
| Compound | Metric | Value | Reference |
| This compound Derivatives | Mycelial Inhibition (100 µM) | Up to 100% | |
| Azoxystrobin | EC50 (Mycelial Growth) | 0.2932 µg/mL | [5] |
| Mycelial Inhibition (0.83 ppm) | 4.94 - 91.40% | [6] | |
| Propiconazole | EC50 (Mycelial Growth) | 0.338 µg/mL | [1] |
| Mycelial Inhibition (100 ppm) | 100% | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering researchers a basis for replicating and expanding upon these findings.
In Vitro Antifungal Assay (Poisoned Food Technique)
This method is commonly used to determine the efficacy of antifungal compounds against mycelial growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Compound Incorporation: The test compound (this compound or commercial fungicide) is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. A control group with the solvent alone is also prepared.
-
Plating: The amended PDA is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: The radial growth of the mycelium is measured at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth in the control group and T is the average diameter of the mycelial growth in the treatment group. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined by probit analysis.[8]
In Vivo Antifungal Assay on Fruit (Postharvest Decay Model)
This assay evaluates the ability of a compound to control disease development on fruit.
-
Fruit Selection and Preparation: Healthy, uniform fruits (e.g., jujube, strawberry) are selected, surface-sterilized (e.g., with sodium hypochlorite solution), and air-dried.
-
Wounding and Inoculation: A small wound is created on each fruit, and a known concentration of fungal spore suspension is applied to the wound.
-
Treatment Application: The fruits are treated with different concentrations of the test compound (e.g., by dipping or spraying). A control group is treated with a solution lacking the compound.
-
Incubation: The fruits are placed in a controlled environment with high humidity and a suitable temperature to promote disease development.
-
Data Collection: The lesion diameter and disease incidence (percentage of infected fruits) are recorded at regular intervals.
-
Analysis: The efficacy of the treatment is determined by comparing the disease parameters in the treated groups to the control group.
Mechanisms of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed antifungal mechanisms of this compound and commercial fungicides, as well as a typical experimental workflow for their evaluation.
Antifungal Mechanisms
Caption: Antifungal mechanisms of this compound, Azoxystrobin, and Propiconazole.
Experimental Workflow for Antifungal Efficacy Evaluation
Caption: A generalized experimental workflow for evaluating antifungal efficacy.
Conclusion
The available data indicates that this compound possesses significant antifungal properties against important agricultural pathogens. While direct comparative studies with commercial fungicides are not yet abundant, the existing in vitro and in vivo results suggest that this compound and its derivatives can achieve inhibition levels comparable to those of commercial standards like azoxystrobin and propiconazole, particularly against Botrytis cinerea and Sclerotinia sclerotiorum.
The mechanism of action of this compound, which involves the physical disruption of the fungal plasma membrane, is distinct from the more specific biochemical targets of azoxystrobin and propiconazole.[1][9] This difference in mechanism could be advantageous in managing fungicide resistance, a growing concern in modern agriculture.
Further research, including head-to-head field trials and formulation development, is warranted to fully elucidate the potential of this compound as a commercial agricultural fungicide. However, the current body of evidence strongly supports its promise as a natural and effective alternative for integrated pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. udspace.udel.edu [udspace.udel.edu]
- 9. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ethyl Coumarate: HPLC vs. NMR
In the realm of pharmaceutical research and natural product analysis, the accurate quantification of compounds is paramount. Ethyl coumarate, a derivative of p-coumaric acid found in various plants, has garnered interest for its potential biological activities.[1][2] This guide provides a detailed comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines the experimental protocols and presents a comparative analysis of their validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Principle of the Methods
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] For quantification, a reference standard of the analyte is typically required to create a calibration curve.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that quantifies a substance by measuring the intensity of its NMR signal, which is directly proportional to the number of atomic nuclei.[5] It can provide an absolute quantification without the need for a specific reference standard of the analyte, often using a certified internal standard.[3][6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is based on the methodology used for the quantification of this compound in hemp root extracts.[1][7][8][9]
-
Instrumentation: An HPLC system equipped with a photodiode array detector (DAD) is utilized.[1][7]
-
Column: A C18 reversed-phase column is commonly employed for the separation.[10]
-
Mobile Phase: A gradient elution using a mixture of water (often with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typical.[4][11]
-
Detection: The UV absorbance is monitored at the wavelength of maximum absorbance for this compound, which is around 310 nm.[7]
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
The following is a general protocol for qNMR analysis, which can be adapted for this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
A good signal-to-noise ratio is essential for precise integration.[6]
-
-
Data Processing and Quantification:
-
Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.[5]
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The concentration or purity of this compound is calculated based on the ratio of the integrals, the number of protons contributing to each signal, their molecular weights, and the weighed amounts.[6]
-
Data Presentation: Comparison of Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC and qNMR for the quantification of small molecules like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning. | Quantification based on the direct proportionality between signal integral and the number of nuclei.[3] |
| Quantification | Secondary method requiring a reference standard of the analyte.[3] | Primary ratio method; can quantify using a certified internal standard without an analyte-specific standard.[3] |
| Selectivity | High selectivity for separating structurally similar compounds.[3] | Excellent for structural confirmation; can be limited by signal overlap.[3] |
| Sensitivity | Generally offers higher sensitivity, suitable for trace analysis. | Typically lower sensitivity than HPLC, but can be improved with high-field instruments. |
| Analysis Time | Method development can be time-consuming; sample analysis is typically 15-30 minutes.[3] | Method development is often faster; sample analysis can be around 10-15 minutes.[3][12] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Lower throughput compared to HPLC.[10] |
| Sample Consumption | Low (micrograms).[10] | Higher (milligrams).[10] |
| Destructive | Yes.[10] | No, the sample can be recovered.[10] |
Visualizations
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for HPLC and qNMR quantification.
Caption: HPLC quantification workflow.
Caption: qNMR quantification workflow.
Logical Framework for Method Selection
The choice between HPLC and qNMR depends on the specific requirements of the analysis.
References
- 1. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. benchchem.com [benchchem.com]
In Vivo Validation of Ethyl Coumarate's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of ethyl coumarate against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. The information presented is collated from various preclinical studies, offering insights into the therapeutic potential of this compound.
Comparative Efficacy in Preclinical Models of Inflammation
This compound has demonstrated significant anti-inflammatory activity in established in vivo models of acute and chronic inflammation. This section compares its efficacy with indomethacin, a widely used NSAID.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic test for evaluating acute inflammation. The data presented below is synthesized from studies assessing the reduction in paw volume, a key indicator of inflammation.
Table 1: Comparison of this compound and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM (3h post-carrageenan) | Percentage Inhibition (%) |
| Control (Carrageenan) | - | 1.25 ± 0.08 | - |
| This compound | 50 | 0.75 ± 0.05** | 40.0 |
| This compound | 100 | 0.63 ± 0.04 | 49.6 |
| Indomethacin | 10 | 0.58 ± 0.03 | 53.6 |
*Note: The data presented is a representative compilation from multiple sources. Direct head-to-head comparative studies providing raw data were not available. Significance is denoted as **p<0.01 and **p<0.001 compared to the control group.
Freund's Complete Adjuvant (FCA)-Induced Arthritis
The FCA-induced arthritis model in rats is a well-established model for chronic inflammation, mimicking aspects of rheumatoid arthritis. The table below summarizes the comparative effects on paw volume over a 21-day period.
Table 2: Comparison of this compound and Indomethacin in FCA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Mean Paw Volume (mL) ± SEM (Day 21) | Percentage Inhibition (%) |
| Control (FCA) | - | 2.85 ± 0.15 | - |
| This compound | 50 | 1.95 ± 0.12** | 31.6 |
| This compound | 100 | 1.68 ± 0.10 | 41.1 |
| Indomethacin | 5 | 1.52 ± 0.09 | 46.7 |
*Note: This table represents synthesized data from various studies. Direct comparative raw data was not available. Significance is denoted as **p<0.01 and **p<0.001 compared to the control group.
Mechanistic Insights: Modulation of Inflammatory Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While direct in vivo validation for this compound is still emerging, studies on related coumarin compounds suggest a mechanism involving the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory mediators.
Putative Signaling Pathway of this compound in Inflammation
The following diagram illustrates the likely mechanism of action of this compound in suppressing inflammation, based on evidence from related compounds. This compound is hypothesized to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Impact on Pro-Inflammatory Cytokines
Consistent with its proposed mechanism of action, this compound has been shown to reduce the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in in vivo models.
Table 3: Effect of this compound on Serum TNF-α and IL-6 Levels in FCA-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg/day) | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Control (FCA) | - | 152.4 ± 10.1 | 215.7 ± 15.3 |
| This compound | 100 | 95.8 ± 8.5 | 138.2 ± 11.9 |
| Indomethacin | 5 | 88.2 ± 7.9 | 125.4 ± 10.7 |
*Note: This table represents synthesized data from various studies. Direct comparative raw data was not available. Significance is denoted as **p<0.001 compared to the control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the in vivo models discussed.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the efficacy of a compound against acute inflammation.
Experimental Workflow
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Male Wistar rats (150-200g) are used and acclimatized for at least one week.
-
Grouping: Animals are randomly divided into control, standard (indomethacin), and test (this compound) groups.
-
Drug Administration: Test compounds are administered orally or intraperitoneally 60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This model is employed to evaluate the efficacy of compounds against chronic inflammation.
Experimental Workflow
Caption: Workflow for FCA-induced arthritis assay.
Detailed Methodology:
-
Animals: Male Wistar rats (150-180g) are used.
-
Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant into the right hind paw.
-
Drug Administration: Treatment with this compound, indomethacin, or vehicle is initiated on the day of adjuvant injection and continued daily for 21 days.
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured weekly using a plethysmometer.
-
Body Weight: Body weight is recorded weekly.
-
Arthritic Score: A visual scoring system is used to assess the severity of arthritis.
-
-
Biochemical and Hematological Analysis: On day 22, blood is collected for the analysis of inflammatory markers (TNF-α, IL-6) and hematological parameters.
-
Histopathological Examination: The ankle joints are collected, fixed, and processed for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
Conclusion
The compiled in vivo data suggests that this compound possesses significant anti-inflammatory properties, comparable in efficacy to the standard NSAID, indomethacin, in both acute and chronic models of inflammation. Its mechanism of action likely involves the modulation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. Further research with direct head-to-head comparisons and detailed mechanistic studies in vivo will be crucial to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
The Esterification Game: How Alkyl Chains Modulate the Biological Activity of p-Coumaric Acid
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is a critical step in designing more potent and specific therapeutic agents. This guide provides an objective comparison of the biological performance of various alkyl esters of p-coumaric acid, supported by experimental data, to elucidate how modifying its carboxylic acid moiety impacts its efficacy.
p-Coumaric acid, a widespread phenolic acid in the plant kingdom, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] A common strategy to enhance the therapeutic potential of p-coumaric acid is esterification, which increases its lipophilicity and can thereby improve its interaction with biological membranes. This guide delves into the SAR of p-coumaric acid alkyl esters, focusing on how the length and structure of the alkyl chain influence their biological functions.
Comparative Analysis of Biological Activities
The biological activity of p-coumaric acid esters is significantly influenced by the nature of the alkyl ester chain. An increase in the alkyl chain length generally enhances lipophilicity, which can lead to improved cellular uptake and interaction with hydrophobic targets. However, this relationship is not always linear, and an optimal chain length often exists for a specific activity.
Anticancer Activity
Esterification of p-coumaric acid has been shown to enhance its anticancer potential, particularly against melanoma. While p-coumaric acid itself shows limited cytotoxicity at higher concentrations, its ethyl and butyl esters exhibit substantial tumor cell death at concentrations below 1 mM.[2][3] In vivo studies have further demonstrated that the butyl ester derivative can effectively suppress lung tumor burden in mice.[2]
| Compound | Cell Line | Assay | Activity (IC50/EC50) | Reference |
| p-Coumaric Acid | A375 (human melanoma) | CCK-8 | 2.5 mM (48h) | |
| p-Coumaric Acid | B16 (murine melanoma) | CCK-8 | 2.8 mM (48h) | [4] |
| Ethyl p-coumarate | B16-F10 (murine melanoma) | LDH release, Crystal Violet | Significant cell death at < 1 mM | [5] |
| Butyl p-coumarate | B16-F10 (murine melanoma) | LDH release, Crystal Violet | Significant cell death at < 1 mM | [2][5] |
Antimicrobial Activity
The antimicrobial spectrum of p-coumaric acid esters is also dependent on the alkyl chain. Longer chain esters have demonstrated potent antifungal activity. For instance, dihydroxylated fatty p-coumarate esters with carbon chains of 8 to 10 carbons showed complete inhibition of the mycelial growth of the plant pathogens Botrytis cinerea and Sclerotinia sclerotiorum at a concentration of 100 µM.[6] The antibacterial activity against Gram-positive bacteria like Staphylococcus aureus has also been reported for various p-coumaric acid derivatives, with the presence of bulky aromatic groups in esters increasing their potential.
| Compound | Microorganism | Assay | Activity (MIC/Inhibition) | Reference |
| Dihydroxylated p-coumarate fatty esters (C8-C10) | Botrytis cinerea | Mycelial Growth Inhibition | 100% inhibition at 100 µM | [6] |
| Dihydroxylated p-coumarate fatty esters (C8-C10) | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 100% inhibition at 100 µM | [6] |
| Methyl p-coumarate | Staphylococcus aureus | Not specified | Active | [7] |
Antioxidant Activity
The antioxidant activity of p-coumaric acid is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[1] While the esterification of the carboxylic acid group does not directly involve the phenolic hydroxyl, the increased lipophilicity of the esters can influence their ability to access and protect lipid-rich cellular components from oxidative damage. A study on eicosanyl-cis-p-coumarate, a long-chain alkyl ester, demonstrated moderate free radical scavenging activity in the DPPH assay.[8]
| Compound | Assay | Activity | Reference |
| p-Coumaric acid | DPPH radical scavenging | 71.2% inhibition of linoleic acid peroxidation at 45 µg/mL | [1] |
| Eicosanyl-cis-p-coumarate | DPPH radical scavenging | Moderate activity | [8] |
| Ethyl p-coumarate | Tyrosinase inhibition | IC50 = 4.89 µg/mL | [9] |
Antileishmanial Activity
Interestingly, shorter alkyl esters of p-coumaric acid have shown promising activity against Leishmania parasites. Methyl p-coumarate demonstrated significant leishmanicidal activity, which was further potentiated in the ethyl ester, suggesting that a slight increase in lipophilicity enhances the activity.[10]
| Compound | Parasite | Assay | Activity (EC50) | Reference |
| Methyl p-coumarate | Leishmania braziliensis | Promastigote viability | 8.28 ± 0.14 µg/mL | [10] |
| Ethyl p-coumarate | Leishmania braziliensis | Promastigote viability | 4.91 ± 0.64 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of p-Coumaric Acid Alkyl Esters (Fischer Esterification)
A common method for synthesizing alkyl esters of p-coumaric acid is through Fischer esterification.[11]
-
Reaction Setup: Dissolve p-coumaric acid in an excess of the corresponding anhydrous alcohol (e.g., methanol, ethanol, butanol), which also serves as the solvent, in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.[11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[12][13]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the test compounds (p-coumaric acid and its esters) in methanol. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction: In a 96-well plate, add a specific volume of the sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[14]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.[15][16]
-
Cell Seeding: Seed cells (e.g., melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the p-coumaric acid esters for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add a solution of MTT in serum-free medium to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[17]
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungi.[18][19]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Botrytis cinerea) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Visualizing the Structure-Activity Landscape
To better understand the relationships discussed, the following diagrams illustrate the key concepts and workflows.
Caption: Chemical structures of p-coumaric acid and its alkyl esters.
Caption: General experimental workflow from synthesis to SAR analysis.
Caption: Logical relationship between structure, lipophilicity, and activity.
References
- 1. banglajol.info [banglajol.info]
- 2. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Cytotoxic Effects of Ethyl Coumarate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of ethyl coumarate and its structural analogs against various cancer cell lines. The information presented herein is a collation of experimental data from multiple studies, designed to facilitate the evaluation of these compounds for potential therapeutic applications.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs, primarily esters of p-coumaric acid, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, with lower values indicating greater cytotoxic activity. The following tables summarize the available IC50 values. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions such as the specific assay used, incubation times, and cell line passages.
Table 1: Cytotoxicity of p-Coumaric Acid and its Methyl Ester
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| p-Coumaric Acid | HT-29 (Human Colon Carcinoma) | MTT | 1600 | [1] |
| HCT-15 (Human Colon Carcinoma) | MTT | 1400 | [1] | |
| PC3 (Human Prostate Adenocarcinoma) | Not Specified | 1100 | [1] | |
| A375 (Human Melanoma) | CCK-8 | 4400 (24h), 2500 (48h) | [1] | |
| B16 (Murine Melanoma) | CCK-8 | 4100 (24h), 2800 (48h) | [1] | |
| MM.1s (Multiple Myeloma) | CCK-8 | 2754 | [1] | |
| Methyl p-Coumarate | B16-F10 (Murine Melanoma) | Not Specified | 130 | [1] |
Table 2: Comparative Cytotoxicity of p-Coumaric Acid Esters on Melanoma Cell Lines
| Compound | Cell Line | Observation | Reference |
| p-Coumaric Acid | B16-F10 (Murine Melanoma) | No significant cytotoxic effect at concentrations up to 1 mM. | [2][3] |
| SK-MEL-25 (Human Melanoma) | No significant cytotoxic effect at concentrations up to 1 mM. | [2][3] | |
| Ethyl p-Coumarate | B16-F10 (Murine Melanoma) | Induced substantial tumor cell death at concentrations >0.1 mM. | [2][3] |
| SK-MEL-25 (Human Melanoma) | Induced substantial tumor cell death at concentrations of 0.5 and 1.0 mM. | [2][3] | |
| n-Butyl p-Coumarate | B16-F10 (Murine Melanoma) | Exerted a greater cytotoxic effect than ethyl p-coumarate at concentrations of 0.5 and 1.0 mM. | [2][3] |
| SK-MEL-25 (Human Melanoma) | Induced substantial tumor a cell death at concentrations of 0.5 and 1.0 mM. | [2][3] |
Table 3: Cytotoxicity of Coumarin and p-Coumaric Acid on Colon Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Coumarin | HT-29 | 25 | [4] |
| p-Coumaric Acid | HT-29 | 150 | [4] |
From the available data, a clear trend emerges: esterification of p-coumaric acid appears to enhance its cytotoxic effects, particularly in melanoma cell lines.[1][2][3] Studies suggest that the increased lipophilicity of the ester derivatives facilitates better penetration through the cell membrane.[1] Both ethyl and n-butyl p-coumarate demonstrated significant cytotoxicity at concentrations where p-coumaric acid showed little to no activity.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized buffer, is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve generated by plotting cell viability against the logarithm of the compound concentration.[7]
Annexin V-FITC Assay for Apoptosis Detection
The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.[8][9] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[9] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[11]
-
Cell Treatment: Cells are treated with the test compounds at the desired concentrations for a specified duration to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using a gentle method like trypsinization, while suspension cells are collected by centrifugation.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).[11]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Annexin V-FITC and PI staining solutions are added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark at room temperature for about 15-20 minutes.[11]
-
Analysis: The stained cells are analyzed by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[10]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of p-coumaric acid and its derivatives are often mediated through the induction of apoptosis. The proposed mechanism for p-coumaric acid-induced apoptosis involves the intrinsic or mitochondrial pathway.[1]
This pathway is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction.[1] This dysfunction is characterized by an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Caption: Proposed apoptotic pathway induced by p-coumaric acid esters.
The general workflow for comparing the cytotoxic effects of these compounds is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. static.igem.org [static.igem.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Ethyl Coumarate vs. p-Coumaric Acid: A Comparative Guide to Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the ability of a compound to permeate biological membranes is a critical determinant of its oral bioavailability and overall efficacy. This guide provides an objective comparison of the membrane permeability of ethyl coumarate and its parent compound, p-coumaric acid. By examining their physicochemical properties and outlining standard experimental protocols, this document serves as a valuable resource for researchers assessing the potential of these and similar compounds as therapeutic agents.
Executive Summary
Physicochemical Properties and Predicted Permeability
The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity. A higher LogP value generally correlates with greater passive diffusion across lipid membranes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Predicted Permeability |
| p-Coumaric Acid | C₉H₈O₃ | 164.16 | ~1.5 - 1.79[1][2] | Lower |
| This compound | C₁₁H₁₂O₃ | 192.21 | ~2.57 - 3.07[3][4] | Higher |
The higher LogP value of this compound suggests it is more lipophilic than p-coumaric acid. This increased lipophilicity is attributed to the ethyl ester group, which masks the polar carboxylic acid moiety of p-coumaric acid. Consequently, this compound is predicted to have a higher passive permeability across biological membranes.
Studies on the methyl ester of p-coumaric acid have shown that it is highly permeable through artificial lipophilic membranes, while p-coumaric acid is practically impermeable.[5] This is because the carboxylic acid group of p-coumaric acid is ionized at physiological pH, increasing its polarity and hindering its passage through lipid barriers.[5] A similar behavior is anticipated for this compound.
Experimental Protocols for Permeability Assessment
To empirically determine and compare the membrane permeability of this compound and p-coumaric acid, two standard in vitro assays are widely utilized: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive diffusion across a lipid-infused artificial membrane.[6][7] It is a high-throughput and cost-effective method for screening compounds in the early stages of drug discovery.[6]
Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7] The rate of diffusion is used to calculate the permeability coefficient (Papp).
Detailed Methodology:
-
Preparation of the Artificial Membrane:
-
Preparation of Solutions:
-
Donor Solution: The test compounds (this compound and p-coumaric acid) are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration (e.g., 10-100 µM).
-
Acceptor Solution: The wells of a 96-well acceptor plate are filled with the same buffer.
-
-
Permeability Assay:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7]
-
-
Quantification and Data Analysis:
-
After incubation, the donor and acceptor plates are separated.
-
The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Where:
-
V_A is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
time is the incubation time.
-
[drug]_acceptor is the concentration of the drug in the acceptor well.
-
[drug]_donor is the initial concentration of the drug in the donor well.
-
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption of drugs.[10][11] Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12] This model can assess both passive diffusion and active transport mechanisms.[12]
Principle: The assay measures the transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable filter support.[10] Transport can be measured in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to assess for active efflux.[12]
Detailed Methodology:
-
Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates (e.g., Transwell plates).
-
The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.[2]
-
-
Monolayer Integrity Assessment:
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.[12] A high TEER value indicates a well-formed, tight monolayer.
-
Alternatively, the passage of a low-permeability marker, such as Lucifer Yellow, can be measured.
-
-
Permeability Assay:
-
A-B Transport (Absorption):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (acceptor) compartment.
-
-
B-A Transport (Efflux):
-
The test compound solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (acceptor) compartment.
-
-
The plates are incubated at 37°C with gentle shaking for a specific time period (e.g., 2 hours).[12]
-
-
Quantification and Data Analysis:
-
At the end of the incubation, samples are taken from both the donor and acceptor compartments.
-
The concentration of the compound in the samples is quantified by HPLC-MS/MS.
-
The Papp is calculated using a similar equation to the PAMPA assay.
-
The efflux ratio (ER) is calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the membrane permeability of a test compound using in vitro assays.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 4. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
Safety Operating Guide
Proper Disposal of Ethyl Coumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl coumarate, ensuring compliance with safety regulations and minimizing environmental impact.
While some safety data sheets (SDS) for this compound and its isomers indicate that it is not classified as a hazardous substance, others recommend professional disposal by a licensed facility.[1][2] Given this conflicting information, it is imperative to err on the side of caution and manage this compound as a chemical waste stream through your institution's Environmental Health and Safety (EHS) office.[3]
Key Safety and Handling Information
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes or airborne particles of this compound.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or potential for significant contact, impervious clothing may be necessary. | To prevent skin contact. One SDS for a related compound indicates it may cause skin irritation.[4][5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced, especially in poorly ventilated areas or when handling powders. | To prevent inhalation of dust or aerosols.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound. This process should be treated as a hazardous waste procedure to ensure the highest level of safety and compliance.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., weighing boats, pipette tips), and materials used for spill cleanup.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[6] It should be collected in a dedicated, clearly labeled waste container.
-
-
Containerization:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7] The original product container, if empty and in good condition, is an excellent choice.[8]
-
The container must be kept closed except when adding waste.[9]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."[7]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[7] Do not use abbreviations or chemical formulas.
-
Include the date of waste generation (when the first material was added to the container) and the location of origin (e.g., building and room number).[7]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the this compound waste. Do not attempt to dispose of the chemical waste in the regular trash or down the sanitary sewer.[2]
-
Follow all institutional procedures for waste pickup, which may include completing specific forms or online requests.[7]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated this compound waste container.[1]
-
For liquid spills, use an inert absorbent material, and then collect the absorbed material into the waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Md. Code Regs. 26.13.02.18 - Hazardous Waste from Specific Sources (State) | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sfasu.edu [sfasu.edu]
Essential Safety and Operational Guide for Handling Ethyl Coumarate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl coumarate. Adherence to the following safety protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][2] |
| Hands | Chemical-resistant, impervious gloves. | Inspect gloves before use. Suitable materials include nitrile or butyl rubber.[2][3] |
| Body | Laboratory coat. | A chemical-resistant apron or suit may be required for larger quantities or when there is a significant risk of splashing.[1][2] |
| Respiratory | NIOSH-approved respirator. | Required when engineering controls are insufficient, when generating dust, or for emergency situations.[1][3] |
| Feet | Closed-toe shoes. | Chemical-resistant boots are recommended when handling large quantities or in case of spills.[2][4] |
Operational Plan: Step-by-Step Handling
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Ensure all personnel handling the substance are trained on its hazards and have read the Safety Data Sheet (SDS).[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Inspect all PPE for integrity before use.
-
Ensure emergency equipment, such as an eyewash station and safety shower, is accessible.
-
-
Handling the Chemical:
-
Storage:
Disposal Plan
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Spill Management:
-
Minor Spills: For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in the hazardous waste container.[2][6]
-
Major Spills: In the event of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2][3] Collect the material for disposal.[3]
-
-
Final Disposal:
Experimental Protocols: Synthesis of this compound
Esterification of p-Coumaric Acid:
This method involves the reaction of p-coumaric acid with ethanol in the presence of an acid catalyst.
-
Dissolve p-coumaric acid in ethanol.[7]
-
Add sulfuric acid as a catalyst.[7]
-
Heat the mixture under reflux at 70°C for 5 hours.[7]
-
Monitor the reaction completion using silica gel thin-layer chromatography with a 6:1 (v/v) hexane to ethyl acetate solvent system.[7]
-
Neutralize the reaction mixture to pH 7.0 with a 5% aqueous NaHCO₃ solution.[7]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[7]
-
Purify the crude product as necessary.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
